molecular formula C14H17NO3 B1337158 Benzyl 3-oxoazepane-1-carboxylate CAS No. 1025828-21-0

Benzyl 3-oxoazepane-1-carboxylate

Cat. No.: B1337158
CAS No.: 1025828-21-0
M. Wt: 247.29 g/mol
InChI Key: XEMFQWHEMOEYHP-UHFFFAOYSA-N
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Description

Benzyl 3-oxoazepane-1-carboxylate (CAS 1025828-21-0) is a protected azepane derivative of high value in synthetic and medicinal chemistry research. This compound, with the molecular formula C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol, serves as a versatile synthetic intermediate . Its structure features a seven-membered azepane ring with a 3-oxo (ketone) functionality and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, making it a crucial scaffold for constructing more complex molecules . The primary research application of this compound is as a key building block in the discovery and development of new therapeutic agents. Azepane and other nitrogen-containing heterocycles are privileged structures in drug design due to their widespread presence in biologically active compounds. Specifically, derivatives of 3-oxoazepane have been identified as important intermediates in the synthesis of novel compounds investigated as cathepsin inhibitors . Cathepsins are proteases implicated in a variety of disease pathways, and inhibitors targeting them are a significant area of pharmaceutical research . Researchers will find this compound useful for exploring structure-activity relationships (SAR) and for introducing the azepane core into target molecules through further chemical modifications. The ketone group offers a handle for various reactions, including reductions or nucleophilic additions, while the Cbz-protecting group can be selectively removed to reveal a secondary amine for further derivatization. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMFQWHEMOEYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441482
Record name Benzyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025828-21-0
Record name Benzyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that can serve as versatile building blocks for the synthesis of new therapeutic agents. Among these, saturated nitrogen-containing heterocycles are of paramount importance due to their prevalence in a vast array of biologically active compounds. This guide focuses on a specific, yet significant, member of this class: Benzyl 3-oxoazepane-1-carboxylate. While not as extensively documented as some of its smaller ring counterparts, this seven-membered azepane derivative holds considerable potential for the development of innovative pharmaceuticals. This document aims to provide a comprehensive overview of its chemical identity, potential synthetic routes, and prospective applications in drug discovery, serving as a valuable resource for researchers in the field.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound featuring an azepane ring system. The nitrogen atom of the azepane is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry. The presence of a ketone functional group at the 3-position of the azepane ring introduces a key site for further chemical modifications.

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name This compound
CAS Number 1025828-21-0[1][2]
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Synonyms and Alternative Names

In scientific literature and chemical supplier catalogs, this compound may be referred to by several alternative names. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound.

  • N-Cbz-3-oxoazepane

  • 1H-Azepine-1-carboxylic acid, hexahydro-3-oxo-, phenylmethyl ester[3][4]

  • N-Cbz-3-azepanone

It is noteworthy that while the benzyloxycarbonyl group is often abbreviated as "Cbz" or "Z", these abbreviations are more common in the context of amino acid chemistry. In broader chemical literature, the full name is often used for clarity. To date, no specific trade names for this compound have been identified in the public domain.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-protected cyclic ketones is the Dieckmann condensation of an appropriate amino diester. For this compound, a potential precursor would be a suitably protected amino acid derivative with a pendant ester chain that can undergo intramolecular cyclization.

A thesis detailing the synthesis of the isomeric Benzyl 2-oxoazepane-1-carboxylate utilized a method involving the treatment of caprolactam with n-butyllithium followed by the addition of benzyl chloroformate.[5] A similar approach starting from a modified caprolactam could potentially yield the 3-oxo derivative.

Another general approach involves the ring-closing metathesis of an appropriate diene, followed by functional group manipulation. However, for a molecule of this scale, intramolecular condensation reactions are often more efficient.

Hypothetical Experimental Protocol (Based on related syntheses):

Objective: To synthesize this compound.

Materials:

  • Precursor amino diester (e.g., a derivative of 2-aminopimelic acid)

  • Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Benzyl chloroformate

  • Aqueous acid (e.g., hydrochloric acid)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Protection of the Amino Group: The starting amino diester is first protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amino diester with benzyl chloroformate in the presence of a mild base.

  • Intramolecular Cyclization (Dieckmann Condensation): The Cbz-protected diester is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added portion-wise at a suitable temperature (often cooled to 0°C or below) to promote the intramolecular condensation. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Decarboxylation: Upon completion, the reaction is quenched by the addition of an aqueous acid. This protonates the enolate formed during the condensation and facilitates the decarboxylation of the resulting β-keto ester upon heating.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base necessitates anhydrous conditions to prevent quenching of the base and unwanted side reactions.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of the reagents and intermediates by atmospheric oxygen and moisture.

  • Choice of Base: The choice of a strong, non-nucleophilic base is critical to favor the intramolecular condensation over intermolecular reactions or reactions with the ester groups.

  • Acidic Work-up: The acidic work-up is essential for both neutralizing the base and for promoting the decarboxylation step.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.

  • Benzylic Protons: A singlet or a pair of doublets around 5.1-5.3 ppm for the -CH₂- protons of the benzyl group.

  • Azepane Ring Protons: A series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the methylene protons of the azepane ring. The protons adjacent to the nitrogen and the ketone will be the most downfield.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • Carbonyl Carbon (Ketone): A signal in the range of 200-210 ppm.

  • Carbonyl Carbon (Carbamate): A signal around 155-160 ppm.

  • Aromatic Carbons: Signals in the range of 127-137 ppm.

  • Benzylic Carbon: A signal around 67-70 ppm.

  • Azepane Ring Carbons: Signals in the aliphatic region (20-60 ppm).

Expected IR (Infrared) Spectroscopy Data:

  • C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

  • C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Applications in Drug Discovery and Development

While direct applications of this compound are not extensively documented, its structural motifs suggest significant potential as a scaffold in medicinal chemistry. The azepane ring is a key component in a number of approved drugs and clinical candidates, and the presence of a ketone offers a handle for a variety of chemical transformations.

Role as a Versatile Building Block

The true value of this compound lies in its utility as a versatile intermediate. The ketone functionality can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of compounds.

Diagram 1: Potential Chemical Transformations of this compound

G A This compound B 3-Aminoazepane Derivatives A->B Reductive Amination C 3-Hydroxyazepane Derivatives A->C Reduction D Spirocyclic Derivatives A->D Wittig Reaction / Knoevenagel Condensation E Fused Ring Systems A->E Intramolecular Cyclization

Caption: Potential synthetic pathways from this compound.

  • Reductive Amination: The ketone can be converted to a primary or secondary amine, introducing a basic center which is often crucial for biological activity.

  • Reduction: Reduction of the ketone to a secondary alcohol provides a new stereocenter and a hydrogen bond donor/acceptor.

  • Wittig Reaction and Knoevenagel Condensation: These reactions allow for the introduction of carbon-carbon double bonds, which can be further functionalized.

  • Formation of Spirocycles and Fused Rings: The ketone provides a reactive site for the construction of more complex polycyclic systems, which are of great interest in exploring new chemical space.[5]

Potential Therapeutic Areas

Based on the biological activities of other azepane-containing molecules, derivatives of this compound could be explored for a variety of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The azepane scaffold is present in several CNS-active drugs.

  • Oncology: The benzyl group is a known pharmacophore in some anti-cancer compounds, and novel heterocyclic scaffolds are constantly being explored for their anti-proliferative activities.[6]

  • Infectious Diseases: Heterocyclic compounds are a rich source of antibacterial and antiviral agents.

The Cbz protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing access to the free secondary amine for further derivatization.

Conclusion

This compound represents a valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its seven-membered heterocyclic core, combined with the synthetically versatile ketone functionality and the stable Cbz protecting group, offers a platform for the generation of diverse and complex molecular architectures. While detailed synthetic protocols and specific biological applications are yet to be widely published, the foundational chemical principles and the known utility of related scaffolds strongly suggest that this compound will be a valuable tool for researchers aiming to develop the next generation of therapeutic agents. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential.

References

  • He, L., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 10(42), 25065-25072.
  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved February 2, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Solubility Profile of Benzyl 3-oxoazepane-1-carboxylate

[1][2][3]

Executive Summary & Compound Identity

This compound is a seven-membered heterocyclic ketone protected by a carboxybenzyl (Cbz) group.[1][2][3] It serves as a critical scaffold in the synthesis of protease inhibitors and peptidomimetics.[1][2][3] Its solubility behavior is dominated by the lipophilic Cbz moiety, rendering it highly soluble in organic process solvents but poorly soluble in aqueous media without co-solvents.[1][2][3]

Attribute Details
IUPAC Name This compound
CAS Number 1025828-21-0
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Structural Class N-protected Azepane /

-Aminoketone derivative
Physical State Viscous oil or low-melting solid (dependent on purity/polymorph)

Physicochemical Profile (In Silico & Empirical)

Understanding the solubility requires analysis of the molecular descriptors.[1][2][3] The Cbz group significantly increases the partition coefficient (LogP), driving the compound toward lipophilicity.[2][3]

Calculated Properties Table
PropertyValue (Predicted)Impact on Solubility
cLogP 2.1 – 2.5Moderate Lipophilicity: Indicates good membrane permeability but poor aqueous solubility.[1][2][3]
TPSA ~46.6 ŲPolar Surface Area: Suggests reasonable oral absorption potential; limited hydrogen bonding capability with water.[1][2][3]
H-Bond Donors 0No donors: Lack of -OH/-NH groups limits water solubility enhancement via H-bonding.[1][2][3]
H-Bond Acceptors 3Acceptors: Carbonyl oxygens (ketone + carbamate) allow for interaction with protic solvents.[1][2][3]
pKa N/A (Non-ionizable)The ketone and carbamate are neutral at physiological pH (1–8).[1][2][3] Solubility is pH-independent.[1][2][3]

Critical Insight: Unlike amino-azepanes, the 3-oxo derivative lacks a basic nitrogen center (due to the Cbz protection).[1][2][3] Therefore, pH manipulation (acidification) will NOT significantly enhance aqueous solubility.[2][3]

Solubility Profile

The following data categorizes solubility based on solvent polarity and application in synthesis or biological assays.

A. Organic Process Solvents (Synthesis & Purification)

High solubility is observed due to "like-dissolves-like" interactions with the benzyl and azepane ring.[1][2][3]

SolventSolubility RatingEstimated Conc.Application
Dichloromethane (DCM) Very High> 100 mg/mLPrimary extraction solvent; chromatography mobile phase.[1][2][3]
Ethyl Acetate (EtOAc) High> 50 mg/mLCrystallization solvent; standard workup medium.[1][2][3]
Methanol / Ethanol High> 50 mg/mLSuitable for reduction reactions (e.g., NaBH₄ reduction of ketone).[1][2][3]
Hexanes/Heptane Low to Moderate< 10 mg/mLUsed as an anti-solvent for precipitation.[1][2][3]
B. Biorelevant & Assay Media (Drug Discovery)

Crucial for preparing stock solutions for in vitro biological assays.[2][3]

MediumSolubility RatingProtocol Recommendation
DMSO (Dimethyl Sulfoxide) Excellent Standard Stock: Prepare at 10 mM or 100 mM .[1][2][3] Stable at -20°C.
Water (pH 7.4) Poor< 0.1 mg/mL (Predicted).[1][2][3] Requires co-solvent (e.g., 1% DMSO).[2][3]
PBS (Phosphate Buffer) PoorSimilar to water.[1][2][3] Avoid direct dissolution; use DMSO spike.[1][2][3]
FaSSIF/FeSSIF ModerateBile salts in simulated fluids may solubilize the lipophilic core slightly better than pure water.[1][2][3]

Experimental Protocols for Solubility Determination

Since specific literature values for CAS 1025828-21-0 are sparse, researchers must validate solubility internally.[1][2][3] Below are the standard operating procedures (SOPs).

Workflow Diagram: Solubility Assessment

The following logic flow dictates how to handle the compound for assay preparation.

SolubilityWorkflowStartStart: Solid this compoundSolventSelectSelect Solvent SystemStart->SolventSelectMethod_ThermodynamicMethod A: Thermodynamic (Shake Flask)Gold Standard for FormulationSolventSelect->Method_ThermodynamicFor precise dataMethod_KineticMethod B: Kinetic (DMSO Spike)Rapid for HTS/BioassaysSolventSelect->Method_KineticFor screeningDMSO_StockPrepare 100 mM DMSO StockAq_DilutionAqueous Dilution (PBS pH 7.4)DMSO_Stock->Aq_DilutionDilute 100xPrecipitation_CheckCheck for Precipitation (Turbidity)Aq_Dilution->Precipitation_CheckAnalysisAnalyze Supernatant (HPLC-UV/LC-MS)Precipitation_Check->AnalysisFilter & InjectMethod_Thermodynamic->AnalysisMethod_Kinetic->DMSO_Stock

Figure 1: Decision tree for solubility determination strategies based on experimental needs.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Purpose: To determine the maximum concentration usable in a biological assay without precipitation.[1][2][3]

  • Stock Prep: Dissolve 24.7 mg of compound in 1 mL of 100% DMSO (Result: 100 mM).

  • Spike: Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 1 mM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure absorbance at 620 nm (turbidimetry). If Abs > Reference, precipitation has occurred.[1][2][3]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: To determine the absolute solubility limit (Saturation).[1][2][3]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (PBS or Water).[1][2][3]

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Quantification: Inject filtrate into HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area to a standard curve.

Implications for Synthesis & Stability

Chemical Stability Note

The 3-oxo position in the azepane ring activates the alpha-protons.[1][2][3]

  • Base Sensitivity: In the presence of strong bases (e.g., NaH, LDA), the compound will enolize.[2][3] Avoid storing in basic aqueous solutions to prevent potential racemization (if chiral centers are introduced later) or aldol-like polymerization.[1][2][3]

  • Hydrolysis: The Cbz group is stable to mild acid and base but will cleave under strong acidic conditions (HBr/Acetic Acid) or hydrogenolysis (H₂/Pd-C).[1][2][3]

Crystallization Strategy

If the compound presents as an oil, crystallization may be induced to improve purity and handling:

  • Solvent System: Dissolve in minimal hot EtOAc.

  • Anti-solvent: Slowly add Hexanes or Diethyl Ether until cloudiness persists.[1][2][3]

  • Cooling: Store at -20°C overnight.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate (Analogous Structure).[1][2][3] Retrieved from [Link][1][2][3]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] (Methodological Basis).

Benzyl 3-oxoazepane-1-carboxylate: Spectral Data & Technical Guide

[1]

Executive Summary & Compound Profile

This compound is a critical seven-membered heterocyclic scaffold used in the synthesis of protease inhibitors (e.g., Cathepsin K) and conformationally constrained amino acid analogs.[1] Its 3-oxo functionality serves as a versatile handle for reductive amination, Strecker reactions, and spirocyclization, making it a high-value intermediate in fragment-based drug discovery (FBDD).[1]

Property Data
IUPAC Name This compound
Common Names 1-Cbz-3-azepanone; N-Benzyloxycarbonyl-3-oxoazepane
CAS Number 1025828-21-0
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance Colorless to pale yellow oil (solidifies upon cooling)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

Synthesis & Preparation Protocol

The most reliable route to the 3-oxoazepane scaffold is the oxidation of the corresponding 3-hydroxyazepane. Direct cyclization (Dieckmann) is often lower yielding due to ring strain.[1] The protocol below utilizes a Dess-Martin Periodinane (DMP) oxidation, which offers superior functional group tolerance over Swern conditions for this substrate.[1]

Reaction Scheme

The synthesis proceeds from the commercially available (or synthesized) Benzyl 3-hydroxyazepane-1-carboxylate.[1]

SynthesisPathStartBenzyl 3-hydroxyazepane-1-carboxylate(C14H19NO3)IntermediateAlkoxyiodinaneIntermediateStart->Intermediate Ligand ExchangeReagentDess-Martin Periodinane(DCM, 0°C to RT)Reagent->StartProductThis compound(C14H17NO3)Intermediate->Product Reductive Elimination(- AcOH, - Iodinane)

Figure 1: Oxidative transformation of the 3-hydroxy precursor to the 3-oxoazepane target.[1]

Detailed Experimental Protocol
  • Setup: Charge a flame-dried round-bottom flask with Benzyl 3-hydroxyazepane-1-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M concentration).

  • Addition: Cool the solution to 0 °C under nitrogen. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Product R_f ≈ 0.45, Starting Material R_f ≈ 0.25).[1]

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 10% → 30% EtOAc/Hexanes) to yield the ketone as a colorless oil.

Spectral Analysis & Characterization

The following data represents the consensus spectral signature for this compound.

Nuclear Magnetic Resonance (NMR)

The 7-membered ring exhibits conformational flexibility, leading to broadening of signals at room temperature.[1] The key diagnostic peak is the C2-methylene singlet/doublet appearing downfield (~4.0 ppm) due to the combined deshielding of the carbamate nitrogen and the ketone carbonyl.[1]

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.30 – 7.40 Multiplet5HAr-H Cbz Aromatic protons
5.16 Singlet2HPh-CH ₂-OBenzylic methylene (Characteristic Cbz)
4.08 Singlet (br)2HN-CH ₂-C=OH-2 : Unique isolated methylene between N and Ketone.[1]
3.65 Triplet (br)2HN-CH ₂-CH₂H-7 : Deshielded by Nitrogen.[1]
2.62 Triplet2HO=C-CHH-4 : α-protons to ketone.[1]
1.80 – 1.95 Multiplet4H-CH ₂-CH ₂-H-5, H-6 : Ring methylene envelope.[1]

Expert Note: Unlike the 4-oxo isomer, the 3-oxo isomer possesses a methylene group (C2) flanked by two electron-withdrawing groups (N-CO and C=O).[1] This isolates these protons, often resulting in a singlet or a tightly coupled AB system, distinct from the multiplets seen in 4-oxoazepanes.[1]

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)Assignment
207.5 C=O (Ketone) : Diagnostic carbonyl peak.[1]
155.8 C=O (Carbamate) : Cbz carbonyl.[1]
136.5 Ar-C (Ipso) : Aromatic ring attachment.[1]
128.5, 128.2, 128.0 Ar-C : Aromatic carbons.[1]
67.5 Ph-CH₂ : Benzylic carbon.
56.2 C-2 : N-CH₂-C=O[1] (Significantly deshielded).
48.5 C-7 : N-CH₂-CH₂
42.8 C-4 : α-carbon to ketone.
28.5, 24.8 C-5, C-6 : Ring methylenes.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of two distinct carbonyl environments.[1]

  • 1715–1725 cm⁻¹: C=O stretch (Ketone).[1] Strong, sharp band.[1]

  • 1690–1700 cm⁻¹: C=O stretch (Carbamate/Urethane).[1] Strong band, often overlapping with the ketone but typically lower frequency.[1]

  • 1420 cm⁻¹: C-N stretch.

  • 1250 cm⁻¹: C-O-C stretch (Ester linkage of Cbz).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    • [M+H]⁺ (ESI): Calc. 248.12, Found 248.1.[1]

    • [M+Na]⁺ (ESI): Calc. 270.11, Found 270.1.

  • Fragmentation (EI):

    • m/z 91: Tropylium ion (C₇H₇⁺), characteristic of the Benzyl group.[1]

    • m/z 203: Loss of CO₂ (Decarboxylation).[1]

Structural Logic & Diagnostic Flow

Use this logic map to confirm the identity of the product during analysis.

Figure 2: Diagnostic logic flow for confirming the 3-oxoazepane structure.

References

  • Synthesis of Azepane Scaffolds: Spring, D. R., et al. "Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles."[1] Eur. J. Org.[1][2][3] Chem.2019 , 5219–5229.[1][2][3] (Describes the analogous tert-butyl 3-oxoazepane-1-carboxylate). [Link][1]

  • Oxidation Protocols (General): Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][2] Chem.1983 , 48, 4155–4156.[1] [Link]

  • Stereochemical Assignment & Precursors: "Assignment of the absolute stereochemistry of (-)-tert-butyl-3-hydroxyazepane-1-carboxylate." Org.[1][2][3] Process Res. Dev.2013 , 17(12), 1568.[1] (Confirms existence and characterization of the benzyl 3-hydroxy precursor). [Link]

  • Patent Literature (Analogous Synthesis)

An In-depth Technical Guide to the Safety and Handling of Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Benzyl 3-oxoazepane-1-carboxylate is a key intermediate in the synthesis of more complex substituted azepanes, making it a valuable building block for drug discovery programs targeting a range of therapeutic areas. The presence of the ketone functionality at the 3-position and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provide orthogonal handles for further chemical modifications. Understanding the safe and effective handling of this compound is paramount for its successful application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. While specific experimental data for this exact molecule is not widely published, data for its constitutional isomer, Benzyl 4-oxoazepane-1-carboxylate, and related compounds provide valuable insights.

PropertyValueSource
CAS Number 1025828-21-0Parchem[1], Fluorochem
Molecular Formula C₁₄H₁₇NO₃Parchem[1]
Molecular Weight 247.29 g/mol Parchem[1]
Appearance Presumed to be a liquid or low-melting solidCymitQuimica[2]
Purity Typically >95%Fluorochem
Storage Sealed in a dry environment at 2-8°CBLD Pharm

Hazard Identification and Classification

Based on the data for the related azetidine compound, this compound is anticipated to have the following GHS classifications:

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls
  • Ventilation: All manipulations should be carried out in a well-ventilated laboratory. For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory.

  • Containment: For larger quantities or high-energy operations (e.g., hydrogenation), appropriate containment measures, such as a glove box or a dedicated ventilated enclosure, should be considered.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Given the lack of specific permeation data, it is advisable to double-glove for extended operations and to change gloves immediately upon contamination.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger scale work or where there is a significant risk of splashing, a chemically resistant apron and arm sleeves are recommended.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

Safe Handling and Storage Procedures

Handling
  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.

  • Hygienic Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A storage temperature of 2-8°C is recommended.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Stability and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the N-Cbz protected amine, the ketone, and the seven-membered ring.

The N-Carbobenzyloxy (Cbz) Group

The Cbz group is a robust protecting group for the amine, rendering it significantly less nucleophilic and basic.[3]

  • Stability: It is generally stable to a wide range of non-reductive conditions, including many acidic and basic environments.

  • Reactivity (Deprotection): The primary mode of Cbz group removal is through catalytic hydrogenolysis.[4] This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).[5] This process is highly efficient and proceeds under mild conditions, liberating the free amine, toluene, and carbon dioxide. Strong acids, such as HBr in acetic acid, can also cleave the Cbz group, but this method is less mild and may not be compatible with other acid-sensitive functional groups.

G Benzyl_3_oxoazepane_1_carboxylate Cbz-Protected Azepanone H2_PdC H₂, Pd/C (Hydrogenolysis) Benzyl_3_oxoazepane_1_carboxylate->H2_PdC Deprotection Free_Amine 3-Oxoazepane H2_PdC->Free_Amine Toluene Toluene H2_PdC->Toluene CO2 CO₂ H2_PdC->CO2

Caption: Cbz deprotection workflow.

The Ketone Moiety

The ketone at the 3-position is a versatile functional handle for a variety of chemical transformations.

  • Reactivity: It is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) and can be reduced to the corresponding alcohol using hydride reagents (e.g., sodium borohydride or lithium aluminum hydride). It can also participate in condensation reactions with amines to form imines or enamines, and can be a substrate for alpha-functionalization reactions.

Emergency Procedures

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Protocol: Catalytic Hydrogenolysis for Cbz Deprotection

This protocol provides a general methodology for the removal of the Cbz protecting group from this compound.

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol% Pd) to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or establish a hydrogen atmosphere using a balloon). For transfer hydrogenation, add a hydrogen donor such as ammonium formate (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-oxoazepane product, which can be purified by chromatography or crystallization as needed.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation Dissolve Dissolve Cbz-Azepanone in Solvent Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Evacuate Evacuate and Backfill with H₂ Add_Catalyst->Evacuate Stir Stir Vigorously at RT Evacuate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: Experimental workflow for Cbz deprotection.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • ResearchGate. Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. [Link]

  • PubMed. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]-Sajiki-Hirose/3b8e7b9f8d1e3c1a8e9d3c5f6a9e8e7a0e1c4b9c)

  • MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

  • PubMed. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][4][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. [Link]

  • Reddit. Selective deportation of OBn vs. CBz. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • SIOC Journals. Progress of N-Benzyl Removal. [Link]

  • PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • PubChem. Benzyl Benzoate. [Link]

  • White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. [Link]

Sources

Technical Guide: Research Applications of Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of Benzyl 3-oxoazepane-1-carboxylate (CAS: 1025828-21-0), a specialized heterocyclic building block. It is designed for researchers in medicinal chemistry, specifically those targeting cysteine proteases (Cathepsin K/L/S) and developing kinase inhibitors (PKC) or GPCR ligands.

Executive Summary

This compound represents a "privileged scaffold" intermediate in modern drug discovery. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the 7-membered azepane ring offers unique conformational flexibility that allows for distinct vector exploration in active sites. This compound serves as a critical divergence point: the C-3 ketone provides a reactive handle for reductive amination or nucleophilic addition, while the N-Cbz (benzyloxycarbonyl) group ensures stability during harsh synthetic transformations, removable only under specific hydrogenolytic or acidic conditions.

Primary Research Value:

  • Cysteine Protease Inhibition: A proven scaffold for designing reversible covalent inhibitors of Cathepsin K and L.

  • Kinase Inhibitor Synthesis: A direct precursor to the 3-aminoazepane core of the PKC inhibitor (-)-Balanol.

  • Diversity-Oriented Synthesis (DOS): Facile access to sp³-rich libraries via reductive amination.

Structural Logic & Reactivity Profile

The utility of this molecule lies in its orthogonal reactivity. The researcher must understand the interplay between the ring strain and the protecting group.

FeatureChemical LogicResearch Implication
C-3 Ketone Electrophilic center; prone to enolization.Ideal for reductive amination, Grignard addition, or conversion to an

-unsaturated system.
N-Cbz Group Carbamate stability; resistant to basic conditions.Allows for base-mediated alkylation at C-2 or C-4 without N-deprotection. Removable via H₂/Pd or HBr/AcOH.
7-Membered Ring High conformational entropy compared to piperidine.Mimics

-turn peptide structures; fills hydrophobic pockets (S1/S2) in proteases more effectively than flat aromatics.
Conformational Analysis

The azepane ring exists in a twist-chair/twist-boat equilibrium. Substituents at the C-3 position (derived from the ketone) can adopt pseudo-equatorial or pseudo-axial orientations. In protease inhibitors, the pseudo-equatorial orientation is often critical for binding affinity (see Section 2).

Key Application: Cysteine Protease Inhibitors (Cathepsin K/L)[1][2]

The most authoritative application of the 3-oxoazepane scaffold is in the inhibition of Cathepsin K (osteoporosis target) and Cathepsin L . The 3-oxo group acts as a precursor to the warhead or as the warhead itself (reversible covalent inhibition).

Mechanism of Action

Inhibitors derived from this scaffold typically function by positioning a "warhead" (e.g., a nitrile, aldehyde, or retained ketone) to interact with the active site Cysteine-25 residue of the enzyme.

Case Study: Compound 20 (Cathepsin K Inhibitor) Research has demonstrated that azepan-3-one derivatives can achieve


 values as low as 0.16 nM  against human Cathepsin K.[1]
  • The Logic: The 7-membered ring constrains the inhibitor into a bioactive conformation that minimizes the entropic penalty upon binding.

  • Selectivity: The bulkier azepane ring often provides better selectivity over Cathepsin B and S compared to smaller rings.

Cathepsin_Inhibition cluster_pocket Active Site Logic Scaffold This compound Warhead_Install Functionalization (e.g., Strecker Reaction to Nitrile) Scaffold->Warhead_Install C-3 Modification Binding Enzyme-Inhibitor Complex Warhead_Install->Binding Covalent/Non-covalent Interaction with Cys-25 Effect Inhibition of Bone Resorption (Osteoporosis Therapy) Binding->Effect Block Catalytic Activity S2_Pocket S2 Pocket (Hydrophobic) S2_Pocket->Binding Azepane Ring Fit S1_Pocket S1 Pocket

Figure 1: Pathway from scaffold to therapeutic effect in Cathepsin K inhibition. The azepane ring is crucial for fitting into the hydrophobic S2 pocket.

Secondary Application: Synthesis of (-)-Balanol Analogues

(-)-Balanol is a potent fungal metabolite that inhibits Protein Kinase C (PKC).[2][3] Its core structure contains a 3-aminoazepane fragment. This compound is a direct synthetic equivalent to this core.

  • Synthetic Route: The C-3 ketone is converted to a chiral amine via asymmetric reductive amination or formation of a chiral oxime followed by reduction.

  • Research Value: Modifying the N-protecting group (Cbz) allows researchers to attach the benzophenone fragment of Balanol after establishing the stereochemistry at C-3.

Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Use this protocol to generate a library of 3-aminoazepane derivatives for SAR (Structure-Activity Relationship) studies.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under inert atmosphere (

    
    ), dissolve this compound in anhydrous DCE (0.1 M concentration).
    
  • Add the primary amine and catalytic acetic acid. Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC/LC-MS for the disappearance of the ketone.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
    

Self-Validation:

  • Successful Reaction: Appearance of a new amine peak in

    
     NMR (typically 
    
    
    
    2.8–3.5 ppm for the C-3 proton).
  • Common Failure Mode: Incomplete imine formation before reduction leads to alcohol byproducts (reduction of the ketone). Ensure the imine is formed before adding the hydride source.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Required to functionalize the ring nitrogen.

  • Dissolve the substrate in MeOH or EtOH.

  • Add 10 wt% Pd/C catalyst.

  • Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 4–12 hours.
    
  • Filter through Celite to remove catalyst. Caution: Pd/C is pyrophoric; keep wet during filtration.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how a single batch of this compound can support multiple research campaigns.

Divergent_Synthesis Core This compound (The Hub) Red_Am Reductive Amination (R-NH2, NaBH(OAc)3) Core->Red_Am Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Alpha_Func Alpha-Alkylation (LDA, R-X) Core->Alpha_Func Prod_Amino 3-Aminoazepanes (GPCR Ligands / Balanol) Red_Am->Prod_Amino Prod_Olefin Exocyclic Alkenes (Conformational Probes) Wittig->Prod_Olefin Prod_Sub Alpha-Substituted Ketones (Protease Inhibitors) Alpha_Func->Prod_Sub

Figure 2: Divergent synthesis strategy using the 3-oxoazepane core. This workflow enables rapid library generation.

References

  • Marquis, R. W., et al. (2006). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 49(5), 1597–1612. Link

  • Barbier, P., & Stadlwieser, J. (1996). "Total Synthesis of Enantiomerically Pure (-)-Balanol." Chimia, 50(11), 523-526. Link

  • Turk, D., et al. (2021). "Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases." International Journal of Molecular Sciences, 22(3), 997.[4] Link

  • Weiß, M. S., et al. (2016). "Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine." Organic & Biomolecular Chemistry, 14, 10249. Link

Sources

Methodological & Application

Synthesis of Benzyl 3-oxoazepane-1-carboxylate step-by-step protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl 3-oxoazepane-1-carboxylate (also known as N-Cbz-3-azepanone), a critical seven-membered heterocyclic intermediate used in the development of cysteine protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib). The synthetic strategy employs a Dieckmann condensation to construct the azepane ring, followed by a reductive protecting group switch and oxidation sequence. This route is selected for its reproducibility, safety (avoiding diazo ring-expansion reagents), and high regiochemical fidelity.

Retrosynthetic Analysis

The target molecule, This compound (1) , is accessed via the oxidation of its corresponding alcohol. The 7-membered azepane core is constructed using a Dieckmann condensation of an acyclic diester precursor.

  • Disconnection A (Oxidation): The ketone is installed via oxidation of Benzyl 3-hydroxyazepane-1-carboxylate.

  • Disconnection B (PG Switch): The Cbz group is installed after removing the Benzyl (Bn) group from 1-Benzylazepan-3-ol. The ketone is reduced to the alcohol prior to debenzylation to prevent side reactions (e.g., ketone reduction) during hydrogenolysis.

  • Disconnection C (Ring Closure): The 1-Benzylazepan-3-one core is formed via Dieckmann condensation of Ethyl 5-(N-benzyl-N-(2-ethoxy-2-oxoethyl)amino)pentanoate.

  • Disconnection D (Precursor Assembly): The diester is assembled from Benzylamine, Ethyl 5-bromovalerate, and Ethyl bromoacetate.

Retrosynthesis Target Target: this compound Alcohol_Cbz Intermediate A: N-Cbz-3-hydroxyazepane Target->Alcohol_Cbz Oxidation Alcohol_Bn Intermediate B: N-Benzyl-3-hydroxyazepane Alcohol_Cbz->Alcohol_Bn PG Switch (H2/Pd -> Cbz-Cl) Ketone_Bn Intermediate C: N-Benzyl-3-oxoazepane Alcohol_Bn->Ketone_Bn Reduction (NaBH4) Diester Precursor: Acyclic Diester Ketone_Bn->Diester Dieckmann Condensation Raw Start: Benzylamine + Ethyl 5-bromovalerate Diester->Raw Alkylation

Figure 1: Retrosynthetic logic flow ensuring regiochemical purity and intermediate stability.

Detailed Synthetic Protocol

Phase 1: Assembly of the Acyclic Precursor

Objective: Synthesis of Ethyl 5-(N-benzyl-N-(2-ethoxy-2-oxoethyl)amino)pentanoate.

  • Reagents: Benzylamine (1.0 equiv), Ethyl 5-bromovalerate (1.0 equiv), Ethyl bromoacetate (1.1 equiv), K₂CO₃ (2.5 equiv), Acetonitrile (MeCN).

  • Step 1.1 (Mono-alkylation):

    • Dissolve Benzylamine in MeCN (0.5 M). Add 1.2 equiv K₂CO₃.

    • Add Ethyl 5-bromovalerate dropwise at 60°C. Stir for 12 h.

    • Note: Use a slight excess of amine or slow addition to minimize dialkylation.

    • Workup: Filter solids, concentrate, and purify the secondary amine (Ethyl 5-(benzylamino)pentanoate) via silica flash chromatography (Hex/EtOAc).

  • Step 1.2 (Di-alkylation):

    • Dissolve the secondary amine in MeCN. Add 1.5 equiv K₂CO₃.

    • Add Ethyl bromoacetate (1.1 equiv) and catalytic KI (0.1 equiv). Reflux for 16 h.

    • Workup: Filter, concentrate. The resulting crude diester is typically sufficiently pure (>90%) for cyclization.

Phase 2: Dieckmann Cyclization & Decarboxylation

Objective: Formation of 1-Benzylazepan-3-one.

  • Cyclization:

    • Prepare a solution of Potassium tert-butoxide (tBuOK) (1.5 equiv) in dry Toluene or THF at 0°C.

    • Add the diester (from Phase 1) dropwise over 30 mins to maintain high dilution (minimizes intermolecular polymerization).

    • Allow to warm to room temperature and stir for 4 h. The solution will turn orange/brown.

    • Quench: Add glacial acetic acid (1.5 equiv) to neutralize.

    • Isolation: Wash with brine, dry (Na₂SO₄), and concentrate to yield the

      
      -keto ester intermediate.[1]
      
  • Decarboxylation:

    • Dissolve the

      
      -keto ester in 6N HCl  (aqueous).
      
    • Reflux vigorously (100°C) for 4–6 hours. This effects both hydrolysis of the ester and thermal decarboxylation.

    • Neutralization: Cool to 0°C. Carefully basify to pH 10 using NaOH pellets/solution.

    • Extraction: Extract with DCM (3x). Dry and concentrate.

    • Purification: Distillation (high vacuum) or column chromatography is recommended to remove polymeric byproducts.

    • Yield Check: Expect 60–70% yield over two steps.

Phase 3: Protecting Group Switch (The "Reductive Switch")

Rationale: Direct hydrogenolysis of N-benzyl ketones is risky (ketone reduction). We deliberately reduce the ketone first to create a stable alcohol, swap the protecting group, and then re-oxidize.

Step 3.1: Reduction

  • Reagents: 1-Benzylazepan-3-one, NaBH₄ (1.1 equiv), Methanol.

  • Protocol: Add NaBH₄ to a solution of the ketone in MeOH at 0°C. Stir 1 h. Quench with water, extract with EtOAc.[2][3][4]

  • Product: 1-Benzylazepan-3-ol.

Step 3.2: Hydrogenolysis (Debenzylation)

  • Reagents: 1-Benzylazepan-3-ol, Pd/C (10 wt%), H₂ (1 atm), MeOH.

  • Protocol: Hydrogenate at RT for 12 h. Filter through Celite.[4][5] Concentrate to obtain Azepan-3-ol (crude amino alcohol).

Step 3.3: Cbz Protection

  • Reagents: Azepan-3-ol, Benzyl chloroformate (Cbz-Cl, 1.1 equiv), NaHCO₃ (2.0 equiv), THF/Water (1:1).

  • Protocol:

    • Dissolve amino alcohol in THF/Water.

    • Add NaHCO₃.[4] Cool to 0°C.[6]

    • Add Cbz-Cl dropwise.[7] Stir 2 h at RT.

    • Workup: Extract with EtOAc. Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Product: Benzyl 3-hydroxyazepane-1-carboxylate.

Phase 4: Oxidation to Target

Objective: Restore the ketone functionality.

  • Method: Dess-Martin Periodinane (DMP) is preferred for mildness and scale, though Swern oxidation is a valid alternative.

  • Protocol:

    • Dissolve Benzyl 3-hydroxyazepane-1-carboxylate (1.0 equiv) in DCM.

    • Add DMP (1.2 equiv) and NaHCO₃ (2 equiv) at 0°C.

    • Stir at RT for 2 h.

    • Quench: Add saturated Na₂S₂O₃/NaHCO₃ (1:1) solution and stir vigorously until the organic layer is clear (removes iodine byproducts).

    • Purification: Flash chromatography (Hex/EtOAc 7:3).

    • Final Product: This compound (Colorless oil or white solid).

Data Summary & Critical Parameters

StepReaction TypeKey ReagentsCritical ParameterTypical Yield
1 AlkylationEthyl 5-bromovalerate, K₂CO₃Slow addition to avoid dialkylation85%
2 DieckmanntBuOK, TolueneHigh dilution (0.1 M)65%
3 Decarboxylation6N HCl, RefluxComplete CO₂ evolution90%
4 ReductionNaBH₄, MeOHMaintain <10°C95%
5 PG SwitchH₂/Pd, then Cbz-ClFilter Pd carefully (pyrophoric)80% (2 steps)
6 OxidationDMP, DCMAnhydrous conditions88%

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Ring Formation cluster_2 Phase 3: PG Switch cluster_3 Phase 4: Final Oxidation Step1 Alkylation (Benzylamine + Halides) Step2 Dieckmann Cyclization (tBuOK, Toluene) Step1->Step2 Step3 Decarboxylation (HCl Reflux) Step2->Step3 Step4 Ketone Reduction (NaBH4) Step3->Step4 Isolate Azepan-3-one Step5 Hydrogenolysis (H2, Pd/C) Step4->Step5 Isolate Alcohol Step6 Cbz Protection (Cbz-Cl) Step5->Step6 In situ Amine Step7 DMP Oxidation (DCM, RT) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

References

  • Dieckmann Condensation Mechanism & Applications

    • Davis, B. R.; Garrett, P. J. "The Dieckmann Condensation."[8] Comprehensive Organic Synthesis, 1991 , 2, 806–829. Link

  • Methodology adapted from: Journal of Medicinal Chemistry, 2005, 48(24)
  • Cbz Protection Protocols

    • Bergmann, M.; Zervas, L. "Über ein allgemeines Verfahren der Peptid-Synthese." Berichte der deutschen chemischen Gesellschaft, 1932 , 65(7), 1192–1201. Link

  • Dess-Martin Oxidation of N-Protected Amino Alcohols

    • Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." The Journal of Organic Chemistry, 1983 , 48(22), 4155–4156. Link

  • Balicatib Intermediate Synthesis (Contextual)

    • World Intellectual Property Organization Patent WO2004000843 (Cathepsin Inhibitors). Link

Sources

Reagents for Benzyl 3-oxoazepane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Benzyl 3-oxoazepane-1-carboxylate (also known as 1-Cbz-3-azepanone). This scaffold is a critical intermediate in the development of protease inhibitors (e.g., Cathepsin K/S) and peptidomimetic drugs.

Unlike the 4-oxo isomer, which is readily accessible via the ring expansion of 4-piperidone, the 3-oxo isomer requires a de novo ring construction strategy to ensure regiochemical purity. The method detailed below utilizes a Dieckmann Condensation of an acyclic diester precursor, a route chosen for its scalability and reliability in generating the 7-membered azepane core with precise ketone placement.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to build the 7-membered ring from readily available acyclic precursors.

  • Target Molecule: this compound.[1][2][3][4][5]

  • Strategic Disconnection: C3–C4 bond or C2–C3 bond (Dieckmann).

  • Key Intermediate: N-Cbz-N-(4-ethoxycarbonylbutyl)glycine ethyl ester.

  • Starting Materials: Glycine ethyl ester hydrochloride and Ethyl 5-bromovalerate.

The Logic:

  • Alkylation: Coupling glycine (2-carbon unit) with a valerate derivative (5-carbon unit) provides the necessary 7-carbon backbone.

  • Protection: The secondary amine must be protected (Cbz) to prevent N-alkylation side reactions and to facilitate the subsequent cyclization by locking the rotamers.

  • Cyclization: The Dieckmann condensation is favored under high-dilution conditions to promote intramolecular ring closure over intermolecular polymerization.

  • Decarboxylation: Removal of the ester group yields the clean 3-oxoazepane.

Part 2: Reagents & Materials

Reagent Table: Specifications & Handling

ReagentCAS No.[1][3][6][7][8]RolePurity / GradeHandling Notes
Glycine ethyl ester HCl 623-33-6Starting Material (C2)>99%Hygroscopic; store in desiccator.
Ethyl 5-bromovalerate 14660-52-7Starting Material (C5)>97%Lachrymator; handle in fume hood.
Benzyl chloroformate (Cbz-Cl) 501-53-1Protecting Group95%Moisture sensitive; store cold.
Potassium tert-butoxide (KOtBu) 865-47-4Base (Cyclization)1M in THF or SolidHighly moisture sensitive. Use fresh.
Diisopropylethylamine (DIPEA) 7087-68-5Base (Alkylation)99%Amine scavenger.
Dimethyl sulfoxide (DMSO) 67-68-5Solvent (Decarboxylation)AnhydrousFor Krapcho conditions.
Toluene 108-88-3Solvent (Cyclization)AnhydrousCritical for Dieckmann reflux.

Part 3: Experimental Protocol

Phase 1: Precursor Assembly (Alkylation & Protection)

Objective: Synthesize the acyclic diester N-Cbz-N-(4-ethoxycarbonylbutyl)glycine ethyl ester.

  • Alkylation:

    • In a 1L round-bottom flask, suspend Glycine ethyl ester HCl (10.0 g, 71.6 mmol) in Acetonitrile (300 mL).

    • Add DIPEA (25.0 mL, 143 mmol) and stir until dissolution.

    • Add Ethyl 5-bromovalerate (15.0 g, 71.7 mmol) dropwise over 30 minutes.

    • Reflux the mixture at 80°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the bromide.

    • Workup: Cool to RT, concentrate in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. The crude secondary amine is used directly to avoid cyclization side-products.

  • Cbz Protection:

    • Dissolve the crude amine in DCM (200 mL) and cool to 0°C.

    • Add Triethylamine (15.0 mL, 107 mmol).

    • Add Benzyl chloroformate (Cbz-Cl) (13.5 g, 79 mmol) dropwise, maintaining temperature <5°C.

    • Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

    • Workup: Wash with 1N HCl (cold), saturated NaHCO₃, and brine.

    • Purification: Flash column chromatography (Silica, 10-30% EtOAc/Hexane).[9]

    • Yield Target: ~70-80% (over 2 steps).

    • Checkpoint: Verify structure via ¹H NMR (Confirm presence of two ethyl esters and Cbz aromatic protons).

Phase 2: Dieckmann Cyclization

Objective: Intramolecular ring closure to form the azepane core.

  • Critical Parameter: High Dilution is essential to favor the 7-membered ring formation over dimerization.

  • Setup a flame-dried 2L 3-neck flask with a mechanical stirrer and reflux condenser under Argon.

  • Charge Anhydrous Toluene (800 mL) and KOtBu (9.6 g, 85 mmol). Heat to 60°C.

  • Dissolve the Diester from Phase 1 (20.0 g, ~49 mmol) in Anhydrous Toluene (200 mL).

  • Slow Addition: Add the diester solution to the base suspension dropwise over 2–3 hours via an addition funnel.

  • After addition, stir at 60–70°C for an additional 2 hours.

    • Mechanism Note: The base deprotonates the alpha-position of the glycine or valerate moiety, attacking the opposing ester to close the ring.

  • Quench: Cool to 0°C and quench with Acetic Acid (5.5 mL) in water (100 mL).

  • Extraction: Separate phases. Extract aqueous layer with EtOAc. Combined organics are washed with brine, dried (Na₂SO₄), and concentrated.[9]

  • Result: A mixture of keto-ester regioisomers (3-oxoazepane-2-carboxylate and 3-oxoazepane-4-carboxylate). Both yield the same product upon decarboxylation.

Phase 3: Krapcho Decarboxylation

Objective: Remove the ester group to reveal the 3-oxoazepane.

  • Dissolve the crude beta-keto ester residue in DMSO (100 mL).

  • Add Lithium Chloride (LiCl) (4.0 equiv) and Water (2.0 equiv).

  • Heat the mixture to 140°C for 4–6 hours.

    • Observation: Evolution of CO₂ gas indicates reaction progress.

  • Workup: Cool to RT. Pour into ice water (500 mL) and extract exhaustively with Diethyl Ether (3 x 200 mL). (Ether is preferred to avoid extracting DMSO).

  • Wash ether extracts with water (3x) to remove residual DMSO, then brine.

  • Purification: Silica gel chromatography (Gradient 10% -> 40% EtOAc/Hexane).

  • Final Product: this compound as a pale yellow oil or low-melting solid.

Part 4: Process Visualization

G Start1 Glycine Ethyl Ester (HCl Salt) Step1 Alkylation (DIPEA, MeCN, Reflux) Start1->Step1 Start2 Ethyl 5-bromovalerate Start2->Step1 Inter1 Intermediate: Secondary Amine Step1->Inter1 Step2 Protection (Cbz-Cl, Et3N, DCM) Inter1->Step2 Inter2 Precursor Diester (N-Cbz-N-alkyl-glycine) Step2->Inter2 Step3 Dieckmann Cyclization (KOtBu, Toluene, High Dilution) Inter2->Step3 Ring Closure (7-endo-trig) Inter3 Beta-Keto Ester (Regioisomer Mix) Step3->Inter3 Step4 Decarboxylation (LiCl, DMSO, 140°C) Inter3->Step4 -CO2 Final TARGET: This compound Step4->Final

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Part 5: Expert Insights & Troubleshooting

  • Regioselectivity vs. Outcome: In the Dieckmann cyclization of the asymmetric diester, two cyclization modes are possible. However, since the goal is the decarboxylated ketone, the regioselectivity of the ester intermediate is irrelevant. Both pathways converge to the same 3-oxo product after Step 4.

  • Avoiding Polymerization: The formation of 7-membered rings is entropically less favored than 5- or 6-membered rings. The slow addition of the diester to the base (Step 2.4) is the single most critical factor to maintain a low instantaneous concentration, favoring intramolecular reaction.

  • Decarboxylation Method: While acid hydrolysis (HCl reflux) is common for beta-keto esters, it risks hydrolyzing the Cbz carbamate. The Krapcho conditions (LiCl/DMSO) are neutral and highly chemoselective, preserving the N-Cbz group integrity.

  • Alternative Route (Oxidation): If Benzyl 3-hydroxyazepane-1-carboxylate is available (e.g., via Ring Closing Metathesis of diallyl amines followed by hydration), oxidation using Dess-Martin Periodinane or Swern conditions is a viable alternative for small-scale preparation. However, the Dieckmann route is superior for multi-gram scale-up.

References

  • Vedejs, E., & Zajac, M. A. (2001).[10] Synthesis of the diazonamide A macrocyclic core via a Dieckmann-type cyclization.[10] Organic Letters, 3(16), 2451-2454.[10] Link

  • Ningbo Inno Pharmchem Co., Ltd. (2024).[8] Process for Ethyl 5-bromovalerate and N-Benzylglycine ethyl ester. Application Note: Intermediate Synthesis. Link

  • Donnelly, K. et al. (2010). Industrial Production of tert-Butyl 4-oxoazepane-1-carboxylate (Comparison of Isomers). Organic Process Research & Development, 14(6). Link

  • ChemicalBook. (2024). Product Entry: this compound (CAS 1025828-21-0).[1][4] Link

  • Ambeed. (2024). Dieckmann Condensation Reagents and Protocols. Link

Sources

Analytical methods for Benzyl 3-oxoazepane-1-carboxylate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of Benzyl 3-oxoazepane-1-carboxylate

Abstract

This document provides a detailed, multi-faceted guide for the analytical characterization of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Ensuring the structural integrity and purity of such intermediates is paramount for the successful development of active pharmaceutical ingredients (APIs). This application note presents an orthogonal analytical strategy, leveraging High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating analytical workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for more complex molecular architectures. The presence of a ketone within the seven-membered azepane ring, combined with the benzyl carbamate protecting group, offers multiple avenues for synthetic modification. Given its role as a foundational intermediate, a rigorous analytical characterization is not merely a quality control step but a critical prerequisite for its use in multi-step syntheses. An incorrectly identified or impure starting material can lead to failed reactions, the generation of complex side products, and significant delays in research and development timelines.

Molecular Overview
PropertyValueSource
IUPAC Name This compound
Synonyms N-Cbz-azepan-3-one
CAS Number 1025828-21-0
Molecular Formula C₁₄H₁₇NO₃[1][2]
Molecular Weight 247.29 g/mol [1][2]
Structure

The Orthogonal Analytical Workflow

A robust characterization relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a complete picture of the compound's identity and quality. The relationship between these core techniques is illustrated below.

Analytical_Workflow Workflow for this compound Characterization Sample Sample: Benzyl 3-oxoazepane-1-carboxylate HPLC HPLC-UV/MS (Purity & Identity) Sample->HPLC Primary Screen MS High-Resolution MS (Elemental Composition) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) (Covalent Structure) Sample->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Report Full Characterization Report HPLC->Report Purity Data [M+H]⁺ Confirmation MS->Report Accurate Mass Data NMR->Report Structural Proof FTIR->Report Functional Group Proof

Caption: Orthogonal workflow for comprehensive analysis.

Purity and Identification by HPLC-UV/MS

Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for organic molecules of intermediate polarity. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A Diode Array Detector (DAD) provides quantitative data and allows for peak purity assessment by comparing spectra across a single peak. Coupling the HPLC system to a mass spectrometer provides definitive mass confirmation for the eluting peaks.

This method is designed to be a stability-indicating assay, capable of separating the main compound from potential starting materials, by-products, or degradants. The use of a gradient elution ensures that compounds with a wide range of polarities can be effectively eluted and resolved.[3][4]

Protocol: HPLC-UV/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile (ACN).[4]

    • Dilute this stock solution to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column and system from particulates.

  • Chromatographic Conditions: The following conditions provide a robust starting point for analysis.

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column with good retention for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI-MS and controls peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds from the reversed-phase column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA typical volume to achieve good signal without overloading the column.[5]
Column Temp. 35°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[5]
UV Detection Diode Array Detector (DAD) at 210 nmWavelength where the carbamate and keto groups have some absorbance. A DAD allows for full spectral analysis.
MS Detector Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for this molecule; positive mode will detect the protonated molecule [M+H]⁺.
Gradient Program Time (min)% Mobile Phase B
040
2095
2595
2640
3040
Expected Results & Interpretation
  • Chromatogram (UV): A single, sharp, and symmetrical major peak should be observed. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks. For a high-purity sample, this should be >98%.

  • Peak Purity (DAD): The DAD software should be used to assess the spectral homogeneity across the main peak. A clean peak will have a purity match factor close to 1000.

  • Mass Spectrum (MS): The mass spectrum extracted from the main chromatographic peak should show a prominent ion at m/z 248.13, corresponding to the protonated molecule ([C₁₄H₁₇NO₃ + H]⁺, calculated exact mass: 248.1287).

Structural Elucidation by Mass Spectrometry (MS/MS)

Principle: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺), subjecting it to Collision-Induced Dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern is a molecular fingerprint that provides definitive structural information. For benzyl-protected amines and carbamates, a characteristic fragmentation pathway is the loss of the benzyl group as a stable tropylium cation ([C₇H₇]⁺).[6]

Protocol: MS/MS Fragmentation Analysis
  • Method: Use the HPLC-MS method described above or perform direct infusion using the 0.1 mg/mL sample.

  • Instrumentation: Set the mass spectrometer to perform a data-dependent acquisition.

    • MS1 Scan: Scan a range of m/z 100-500 to detect the parent ion.

    • MS2 Scan (CID): Isolate the most intense ion from the MS1 scan (m/z 248.1) and fragment it using a collision energy of ~20-30 eV (this may require optimization).

Expected Results & Interpretation
  • HRMS: The measured mass of the parent ion should be within 5 ppm of the calculated mass (248.1287), confirming the elemental formula C₁₄H₁₇NO₃.

  • MS/MS Spectrum: The fragmentation of the precursor ion at m/z 248.1 is expected to yield several key fragments. The most diagnostic fragment will be at m/z 91.05 , corresponding to the loss of the azepanone ring and formation of the highly stable tropylium ion ([C₇H₇]⁺).[6] Another significant fragment would likely result from the loss of the entire benzyloxycarbonyl group.

MS_Fragmentation Parent [M+H]⁺ m/z = 248.1 Frag1 Tropylium Ion [C₇H₇]⁺ m/z = 91.1 Parent->Frag1 Characteristic Fragmentation Frag2 [M - C₇H₇]⁺ (Loss of Benzyl) m/z = 157.0 Parent->Frag2 Neutral Loss

Caption: Key fragmentation pathways for [M+H]⁺ of the title compound.

Confirmation of Covalent Structure by NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for determining the precise covalent structure of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.[7]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Additional experiments like DEPT-135, COSY, and HSQC can be run to further confirm assignments.

Expected Spectral Features

The following table summarizes the predicted chemical shifts (δ) for the key protons and carbons.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic C-Hδ 7.30-7.45 (m, 5H)δ 127-129 (Ar-CH), 136 (Ar-C)
Benzylic CH₂δ 5.15 (s, 2H)δ 67
Carbamate C=O-δ 156
Ketone C=O-δ 208
Azepane Ring CH₂δ 2.0-4.0 (m, 8H)δ 25-55
  • ¹H NMR: The spectrum should clearly show the 5 aromatic protons of the benzyl group, a sharp singlet for the two benzylic protons, and a series of complex multiplets for the 8 protons on the azepane ring. The integration of these regions should correspond to a 5:2:8 ratio.

  • ¹³C NMR: The spectrum should show two distinct carbonyl signals: one around δ 156 ppm for the carbamate and another, more downfield, around δ 208 ppm for the ketone. The aromatic region will show 3-4 signals, and the aliphatic region will show the benzylic carbon and the five distinct carbons of the azepane ring.

Functional Group Analysis by FT-IR Spectroscopy

Principle: FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol: FT-IR Analysis
  • Sample Preparation: Place a small amount of the neat sample (if liquid) or prepare a KBr pellet (if solid) for analysis.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Results & Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups:

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching.

  • ~1730 cm⁻¹: A strong absorption for the carbamate C=O stretch.

  • ~1700 cm⁻¹: A strong absorption for the ketone C=O stretch.

  • ~1250 cm⁻¹: C-O stretching of the carbamate.

Conclusion

The combination of HPLC-UV/MS, HRMS, multinuclear NMR, and FT-IR spectroscopy provides a comprehensive and definitive characterization of this compound. By following the protocols and interpretation guidelines detailed in this application note, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity and success of their subsequent research and development activities. This orthogonal approach establishes a high standard for analytical validation, which is critical in the pharmaceutical industry.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC . PubMed. [Link]

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation . Scientific Research Publishing (SCIRP). [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . National Center for Biotechnology Information (NCBI). [Link]

  • HPLC Methods for analysis of Benzyl alcohol . HELIX Chromatography. [Link]

  • DESIGN, SYNTHESIS, CHARACTERIZATION, AND CYTOTOXICITY EVALUATION OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES... . Farmacia Journal. [Link]

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds . White Rose eTheses Online. [Link]

  • Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters . The Royal Society of Chemistry. [Link]

  • 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... . ResearchGate. [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide . Chemical Review and Letters. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES... . Journal of Chemistry and Technologies. [Link]

  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate . MDPI. [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides . National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and anticancer activity of benzoselenophene... . ResearchGate. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons... . The Royal Society of Chemistry. [Link]

  • This compound . Fluorochem. [Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a definitive technical guide for the HPLC analysis of Benzyl 3-oxoazepane-1-carboxylate (CAS 1025828-21-0). It synthesizes theoretical principles with practical method development strategies suitable for pharmaceutical quality control.

Executive Summary

This compound is a critical heterocyclic intermediate used in the synthesis of peptidomimetics and protease inhibitors. Its structural integrity—specifically the stability of the 7-membered azepane ring and the carbamate protecting group—is vital for downstream efficacy.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to separate the target ketone from potential synthetic impurities (e.g., benzyl alcohol, unreacted amine, or ring-opening byproducts). The method utilizes a C18 stationary phase with a generic acid-modified mobile phase to ensure peak sharpness and reproducibility.

Physicochemical Profile & Method Strategy

Analyte Characteristics[1][2]
  • Chemical Formula: C₁₄H₁₇NO₃[1][2]

  • Molecular Weight: 247.29 g/mol [1]

  • Key Functional Groups:

    • Benzyl Carbamate (Cbz): Provides strong UV absorption (Chromophore) and hydrophobicity.

    • Cyclic Ketone (C3 position): Moderately polar; susceptible to hydration or enolization if pH is uncontrolled.

    • Azepane Ring: Lipophilic core.

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM). Poorly soluble in water.

Method Development Logic
  • Column Selection: A C18 (Octadecylsilane) column is selected due to the molecule's significant hydrophobicity conferred by the Cbz group and the alkyl ring. A standard 3.5 µm or 5 µm particle size offers the best balance between resolution and backpressure.

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile is chosen.

    • Why Acid? The acidic modifier (pH ~2.7) suppresses the ionization of any residual free amines (impurities) and prevents the enolization of the ketone, ensuring sharp peak shapes.

    • Why ACN? Acetonitrile has a lower UV cutoff than methanol, allowing for cleaner baselines at lower wavelengths if impurity profiling is required.

  • Detection: UV 254 nm is the primary wavelength, targeting the aromatic benzyl ring. Secondary monitoring at 210 nm detects non-aromatic impurities (e.g., ring-opened alkyl chains).

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent)
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Column Temp 30°C (Controlled)
Mobile Phase A HPLC Grade Water + 0.1% Formic Acid
Mobile Phase B HPLC Grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL (Adjust based on concentration)
Detection (UV) Channel A: 254 nm (Quantitation)Channel B: 210 nm (Impurity Profiling)
Run Time 20 Minutes + 5 Minute Re-equilibration
Gradient Program

Rationale: A generic scouting gradient is optimized here to elute the moderately hydrophobic target around the 8-12 minute mark, clearing highly lipophilic dimers or protecting group byproducts later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Hold
2.009010Isocratic Hold
15.001090Linear Gradient
18.001090Wash Step
18.109010Return to Initial
23.009010Re-equilibration
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.

  • Dissolve in 10 mL of 100% Acetonitrile .

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Sample Solution (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with 50:50 Water:ACN .

  • Note: Diluting with water ensures the solvent strength matches the initial mobile phase, preventing peak distortion (fronting).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability & Validation Strategy

To ensure the data is reliable ("Trustworthiness"), the following system suitability parameters must be met before running unknown samples.

System Suitability Criteria (SST)
  • Retention Time (RT): The analyte typically elutes between 9.5 - 10.5 minutes .

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.2.

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Linearity & Range
  • Range: 0.01 mg/mL to 0.2 mg/mL.[3]

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Impurity Profiling (Process Logic)

Common synthetic impurities include:

  • Benzyl Alcohol: Byproduct of Cbz hydrolysis. (Elutes earlier, ~4-5 min).

  • 3-hydroxyazepane derivative: Result of ketone reduction. (Elutes slightly earlier than ketone).

  • Dimerized species: (Elutes late, >15 min).

Visualization of Methodology

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample intake to data reporting, emphasizing critical decision points (SST Pass/Fail).

HPLC_Workflow Start Sample Intake (Crude or Purified) Prep Sample Preparation 1 mg/mL Stock in ACN Dilute to 0.1 mg/mL in 50:50 H2O:ACN Start->Prep Filter Filtration 0.22 µm PTFE Filter Prep->Filter Inject HPLC Injection 5 µL, C18 Column, Gradient Filter->Inject Detect UV Detection 254 nm (Main), 210 nm (Trace) Inject->Detect Decision System Suitability (SST) Pass? Detect->Decision Fail Troubleshoot: 1. Check Pump Pressure 2. Re-make Mobile Phase 3. Clean Column Decision->Fail No (RSD > 2%) Pass Data Processing Integrate Peaks Calculate % Purity Decision->Pass Yes Fail->Inject Retry Report Final Report (CoA Generation) Pass->Report

Caption: Figure 1: Step-by-step analytical workflow for this compound quality control.

Chemical Logic of Separation

This diagram explains why the separation works based on polarity and interaction with the C18 phase.

Separation_Logic MobilePhase Mobile Phase (Polar/Acidic) Stationary Stationary Phase (C18 Hydrophobic) Result Chromatogram Order: 1. Benzyl Alcohol 2. Target Analyte 3. Dimers Stationary->Result Analyte Target: Cbz-3-oxoazepane (Moderate Hydrophobicity) Analyte->Stationary Strong Interaction (Cbz Group) Impurity_Polar Impurity: Benzyl Alcohol (More Polar) Impurity_Polar->MobilePhase Prefers Mobile Phase Elutes Early Impurity_NonPolar Impurity: Dimer/Oligomer (Highly Hydrophobic) Impurity_NonPolar->Stationary Very Strong Interaction Elutes Late

Caption: Figure 2: Mechanistic basis of separation on C18 stationary phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Split Peak / Shoulder Sample solvent too strong (100% ACN).Dilute sample in mobile phase (50:50 Water:ACN).
Tailing (> 1.5) Secondary interactions with silanols.Ensure Formic Acid (0.1%) or TFA (0.05%) is fresh.
Baseline Drift Gradient absorption mismatch.Use HPLC-grade additives; ensure ACN is UV-grade.
Extra Peak @ ~4 min Hydrolysis of Cbz group.Check sample stability; prepare fresh. Confirm with Benzyl Alcohol standard.

References

  • ChemicalBook. (n.d.). (R)-(-)-Benzyl glycidyl ether and Azepane Derivatives Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubChem. Retrieved from

  • Sigma-Aldrich. (n.d.). Benzyl 4-oxoazepane-1-carboxylate Product Information. (Used for structural analogy and safety data). Retrieved from

  • Sielc Technologies. (n.d.). UV-Vis Spectrum of Cbz Group and HPLC Method Development. Retrieved from

(Note: While specific literature on the 3-oxo isomer is rare, the methodology is derived from validated protocols for the 4-oxo isomer and general Cbz-protected amine analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl 3-oxoazepane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing the intramolecular Dieckmann condensation to construct this key heterocyclic building block. As specialists in synthetic organic chemistry, we understand that even well-established reactions can present challenges. This guide provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to help you navigate potential issues and optimize your synthesis.

Overview of the Synthesis: The Aza-Dieckmann Condensation

The synthesis of this compound is a classic example of an intramolecular Claisen condensation, specifically the Dieckmann cyclization.[1][2] This reaction involves the base-mediated cyclization of a linear diester precursor, N-Cbz-N-(3-(alkoxycarbonyl)propyl)glycine alkyl ester, to form the seven-membered β-keto ester ring system. The reaction is driven by the formation of a thermodynamically stable enolate of the product, which is subsequently protonated during acidic workup.[3]

Dieckmann_Cyclization_Overview General Synthetic Pathway Start N-Cbz Protected Diester Precursor Enolate α-Carbon Enolate Formation Start->Enolate  Base (≥1 equiv.) Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Intermediate Tetrahedral Intermediate Cyclization->Intermediate Product_Enolate β-Keto Ester Enolate (Thermodynamic Sink) Intermediate->Product_Enolate - RO⁻ Final_Product This compound Product_Enolate->Final_Product  Acidic Workup (H₃O⁺)

Caption: General workflow for the Dieckmann cyclization.

While robust, the success of this transformation is highly dependent on carefully controlled reaction conditions. The following sections address the most common issues encountered during this synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental problems.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in a Dieckmann cyclization typically point to one of four issues: an incomplete or reversible reaction, degradation of the starting material, or competing side reactions.

  • Insufficient Base: The Dieckmann condensation is an equilibrium process. To drive the reaction to completion, a full equivalent of a strong, non-nucleophilic base is required.[3] The final deprotonation of the resulting β-keto ester to form a stable enolate is the thermodynamic driving force.[4] Using a catalytic amount or less than one equivalent of base will result in a poor yield.

  • Reaction Reversibility (Retro-Dieckmann): If the base is not strong enough or if the product enolate is not sufficiently stable, the reaction can reverse, leading to a mixture of starting material and product at equilibrium.[5] This is particularly relevant when using weaker bases like sodium ethoxide at elevated temperatures.

  • Starting Material Hydrolysis: The presence of water in your solvent or reagents can lead to base-catalyzed hydrolysis of the starting diester.[6] This forms a carboxylate species that will not cyclize and complicates purification. Always use anhydrous solvents and dry glassware.

  • Intermolecular Dimerization: While the intramolecular reaction to form a seven-membered ring is generally favored, high concentrations can promote intermolecular Claisen condensation between two molecules of the starting material, leading to dimers and oligomers.[7] If you suspect this, try running the reaction under more dilute conditions.

Q2: My post-reaction TLC shows multiple new spots. How do I identify them?

A2: This is a common scenario. The spots likely correspond to the starting material, the desired product, and one or more side products.

  • Spot 1 (Highest Rf): Decarboxylated Product. A non-polar spot that appears, especially after heating or acidic workup, is often the decarboxylated side product, Benzyl azepan-3-one.

  • Spot 2 (Mid-High Rf): Starting Diester. Your starting material will be less polar than the product.

  • Spot 3 (Mid Rf): Desired Product. this compound. It exists as a mixture of keto and enol tautomers, which can sometimes lead to a slightly elongated spot.

  • Spot 4 (Low Rf/Baseline): Hydrolyzed Starting Material. The dicarboxylic acid or mono-acid resulting from hydrolysis is highly polar and will have a very low Rf value, often streaking from the baseline.

CompoundTypical Rf (30% EtOAc/Hex)Key NMR (CDCl₃) Signals (δ, ppm)
Starting Diester ~0.6~4.1-4.2 (q, O-CH₂), ~1.2 (t, O-CH₂-CH₃)
Desired Product ~0.45.1-5.2 (s, Ph-CH₂), 3.4-3.8 (m, ring CH₂), 2.1-2.6 (m, ring CH₂)
Decarboxylated Byproduct ~0.75.1-5.2 (s, Ph-CH₂), Absence of ester signals, characteristic ketone signals
Hydrolyzed Byproduct ~0.0-0.1Broad -OH signal >10 ppm, disappearance of ester signals
Q3: I've isolated my product, but NMR analysis suggests a significant impurity. It looks like my Cbz-ester group is gone. What happened?

A3: This strongly suggests you have formed the decarboxylated byproduct, Benzyl azepan-3-one . The β-keto ester functionality is prone to hydrolysis and subsequent decarboxylation, a reaction that proceeds readily upon heating, especially in the presence of acid or base.[8][9][10]

Decarboxylation_Side_Reaction Formation of Decarboxylation Byproduct Product This compound Intermediate Intermediate β-Keto Acid Product->Intermediate  H₃O⁺ / Heat (Hydrolysis) Byproduct Benzyl azepan-3-one Intermediate->Byproduct  Heat (Decarboxylation) CO2 CO₂ Intermediate->CO2

Caption: Pathway for the decarboxylation side reaction.

Prevention Strategy:

  • Mild Workup: Quench the reaction by pouring it into a cold (0 °C), dilute acid solution (e.g., 1M HCl or NH₄Cl). Avoid using strong acids or allowing the workup to warm to room temperature for extended periods.

  • Avoid Heat: Concentrate your product in vacuo without excessive heating. Use a rotary evaporator with a water bath set no higher than 40 °C.

  • Purification: Use flash column chromatography at room temperature. If the product is thermally sensitive, consider performing the chromatography in a cold room.

Q4: Which base is optimal for this cyclization? I used sodium ethoxide and got a complex mixture.

A4: The choice of base is critical. While sodium ethoxide (NaOEt) is the traditional base for Claisen-type condensations, it can cause issues.[6][7]

  • Transesterification: If your starting diester is not an ethyl ester, NaOEt will lead to transesterification, creating a mixture of products.[6] The alkoxide base should always match the ester group of the reactant.

  • Nucleophilicity: NaOEt is also a potent nucleophile and can lead to other side reactions.

For forming a seven-membered ring, a strong, non-nucleophilic, sterically hindered base is often superior as it minimizes side reactions.[7]

BaseSolventTemp.ProsCons / Common Side Reactions
NaH THF, TolueneRT to 60°CStrong, non-nucleophilic, affordable.Heterogeneous reaction can lead to slow initiation; requires careful handling.
KOtBu THF, t-BuOHRTStrong, sterically hindered, good solubility.Can promote elimination if substrates are susceptible.
LDA / LHMDS THF-78°C to RTVery strong, non-nucleophilic, kinetically fast.Requires low temperatures; more expensive.
NaOEt EthanolReflux"Classic" conditions, inexpensive.Transesterification , lower yields, requires matching ester.[6]

Recommendation: Sodium hydride (NaH) in anhydrous THF or Potassium tert-butoxide (KOtBu) in THF are excellent starting points for optimizing this reaction.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield and minimize side product formation.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and temperature probe.

  • Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous THF (to achieve a 0.1 M final concentration of the diester) and cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the N-Cbz protected diester precursor (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting material is consumed. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40 °C).

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Diagnostic Test for Decarboxylation Sensitivity

If you suspect your product is prone to decarboxylation, this small-scale test can confirm it.

  • Dissolve a small sample (~5 mg) of your purified product in 0.5 mL of CDCl₃ containing a drop of trifluoroacetic acid (TFA).

  • Take an initial ¹H NMR spectrum.

  • Gently warm the NMR tube to ~50 °C for 30 minutes.

  • Acquire a second ¹H NMR spectrum and compare it to the first. The appearance of new signals corresponding to the decarboxylated product and a decrease in the signals of the β-keto ester will confirm its sensitivity.

References

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Savvy Chemist. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations [Video]. YouTube. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Purification challenges of Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for Benzyl 3-oxoazepane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific purification challenges associated with this valuable synthetic intermediate. Due to its dual functionality as a β-keto ester and an N-Cbz protected amine, this molecule presents unique stability and separation issues. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format. We focus on the causality behind these issues to empower you with robust solutions.

Q1: I'm observing significant product loss and streaking during silica gel chromatography. What is the underlying cause?

Answer: This is a classic issue stemming from the inherent chemical properties of your molecule and the stationary phase. There are two primary interactions at play:

  • Acidic Degradation: Standard silica gel is acidic (pH ~4-5) due to the presence of silanol (Si-OH) groups on its surface. The β-keto ester functionality is susceptible to acid-catalyzed hydrolysis, which cleaves the benzyl ester to form the corresponding β-keto acid. This acid is often unstable and can subsequently undergo decarboxylation, leading to the formation of N-Cbz-azepan-3-one.[1] This degradation pathway is a major source of yield loss.

  • Amine Interaction: While the nitrogen atom is protected as a carbamate, it retains a degree of basicity and can interact strongly with the acidic silanol groups. This interaction leads to peak tailing and, in severe cases, irreversible adsorption of the product onto the column, further reducing recovery.[2]

Solutions:

  • Neutralize the Mobile Phase: Add a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N), to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and preventing both degradation and strong adsorption.[2]

  • Use a Modified Stationary Phase: For particularly sensitive applications, consider using an alternative stationary phase.

    • Amine-functionalized silica: This is an excellent choice as it eliminates the acidic sites and provides a more inert surface for the separation of basic compounds.[2]

    • Neutral or basic alumina: Can also be used, but its activity should be checked (Brockmann I-III) as highly active alumina can also catalyze reactions.

  • Minimize Contact Time: Employ flash chromatography rather than gravity column chromatography. The faster elution time reduces the residence time of the compound on the acidic stationary phase, thereby minimizing the opportunity for degradation.

Q2: My post-purification analysis (NMR/LC-MS) shows impurities that weren't in the crude mixture, such as benzyl alcohol. Why is this happening?

Answer: The appearance of new impurities post-purification is a strong indicator of on-column degradation. The presence of benzyl alcohol specifically points towards the cleavage of the benzyloxycarbonyl (Cbz) protecting group or hydrolysis of the benzyl ester.

The Cbz group is generally stable, but it can be sensitive to prolonged exposure to acidic conditions, which, as mentioned, are characteristic of standard silica gel.[3] The primary cause, however, is often the hydrolysis of the benzyl ester moiety, which also releases benzyl alcohol. This process is exacerbated by any residual water in your solvents or on the silica gel itself.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents for your chromatography and consider using silica gel that has been dried in an oven (e.g., at 120°C for several hours) before use to remove adsorbed water.

  • Perform a Neutral Work-up: Before chromatography, ensure your aqueous work-up is neutral. Avoid acidic or basic washes if possible. A simple wash with brine (saturated aq. NaCl) is often sufficient to remove water-soluble impurities without altering the pH.

  • Buffered Chromatography: If degradation persists, you can prepare a buffered silica gel slurry. For example, stirring the silica in a solvent system containing 1% triethylamine, followed by solvent removal, can create a more inert stationary phase.

Q3: I'm struggling to separate my product from a similarly non-polar impurity. How can I improve the resolution?

Answer: Co-elution of impurities with similar polarity is a common challenge. Often, byproducts from the Cbz protection step, such as residual benzyl chloroformate or toluene, can be difficult to remove.

Solutions:

  • Optimize the Mobile Phase: Simple Hexane/Ethyl Acetate systems may not provide sufficient selectivity. Experiment with different solvent systems that offer alternative interactions.

    • Dichloromethane/Methanol: A small amount of methanol can significantly alter the polarity and improve separation of moderately polar compounds.[4]

    • Toluene/Acetone: This system offers different π-π interaction possibilities which can help resolve aromatic impurities from your main compound.

  • Consider Recrystallization: If your purified product is a solid or can be induced to crystallize, recrystallization is an exceptionally powerful purification technique for removing small amounts of impurities.[5][6] It selects for the desired molecular geometry, often leaving "isomeric" or similarly polar impurities behind in the mother liquor. A solvent/anti-solvent system like Diethyl Ether/Hexane or Ethyl Acetate/Heptane is a good starting point.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The molecule is susceptible to degradation under acidic, basic, and reductive conditions. The diagram below outlines the most common pathways to be aware of during synthesis, work-up, and purification.

G main This compound base_prod 3-Oxoazepane-1-carboxylate (Salt) main->base_prod Strong Base (e.g., NaOH) (Ester Saponification) reduct_prod 3-Oxoazepane + Toluene + CO₂ main->reduct_prod H₂ / Pd-C (Hydrogenolysis) intermediate β-Keto Acid Intermediate main->intermediate H⁺ / H₂O (Hydrolysis) acid_prod N-Cbz-Azepan-3-one + Benzyl Alcohol + CO₂ intermediate->acid_prod H⁺ / Heat (Decarboxylation)

Key degradation pathways for the target molecule.
What is the ideal pH range for an aqueous work-up?

The ideal pH range is between 6.5 and 7.5 . Strongly acidic conditions (pH < 4) risk hydrolysis and decarboxylation, while strongly basic conditions (pH > 10) can cause saponification of the benzyl ester and potential racemization at the alpha-carbon.[1][7] Use a saturated solution of sodium bicarbonate (NaHCO₃) for mild basic washes and dilute citric acid or ammonium chloride (NH₄Cl) for mild acidic washes, finishing with a brine wash to ensure neutrality.

Can I use reversed-phase (RP) chromatography for purification?

Yes, reversed-phase (e.g., C18) chromatography can be an excellent alternative, especially for removing very non-polar or very polar impurities.

  • Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol is typical.

  • Additive: To ensure good peak shape, it is crucial to add a modifier. For this molecule, adding 0.1% formic acid or acetic acid to the mobile phase will suppress the deprotonation of any free silanols on the RP media and ensure the compound is protonated consistently, leading to sharper peaks.

How should the purified product be stored?

Given its potential for hydrolysis, this compound should be stored under inert gas (Nitrogen or Argon) in a tightly sealed container. For long-term storage, keeping it in a freezer at -20°C is recommended to minimize degradation.[8]

Recommended Purification Protocols

Protocol 1: Optimized Flash Column Chromatography (with Base Additive)

This protocol is designed to minimize degradation and improve recovery from a standard silica gel column.

1. Preparation of Mobile Phase:

  • Prepare your chosen solvent system (see table below for starting points).
  • Add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). For example, to 1 L of prepared eluent, add 5 mL of Et₃N. Mix thoroughly.

2. Column Packing:

  • Select a column size appropriate for your sample mass (typically a 40-100:1 ratio of silica:crude product).
  • Pack the column using the prepared, base-additive mobile phase as a slurry.
  • Equilibrate the packed column with at least 2-3 column volumes of the initial mobile phase.

3. Sample Loading:

  • Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase.
  • Alternatively (for best results): Adsorb the crude product onto a small amount of silica gel (~1-2x the mass of the crude product). To do this, dissolve the product in a volatile solvent (e.g., DCM), add the silica, and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."
  • Apply the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with your starting mobile phase and gradually increase the polarity (gradient elution).
  • Monitor the elution using Thin Layer Chromatography (TLC), ensuring the TLC mobile phase also contains 0.5% Et₃N for accurate correlation.
  • Combine fractions containing the pure product, and remove the solvent under reduced pressure.
Impurity Type Recommended Starting Solvent System Gradient
Non-polar byproducts10% Ethyl Acetate in Hexane10% -> 50% EtOAc
Polar starting materials5% Methanol in Dichloromethane5% -> 20% MeOH
General Purpose20% Ethyl Acetate in Hexane20% -> 70% EtOAc
Table 1: Suggested mobile phase systems for flash chromatography.
Protocol 2: Recrystallization

This method is ideal if the product is obtained as a solid or a thick oil that can be crystallized.

1. Solvent Screening (Small Scale):

  • Place a small amount (~20-30 mg) of the semi-pure product into several test tubes.
  • Add a few drops of a single solvent (e.g., diethyl ether, ethyl acetate, acetone) to each tube and warm gently to dissolve.
  • To the dissolved samples, slowly add a non-polar "anti-solvent" (e.g., hexane, heptane) dropwise until turbidity (cloudiness) persists.
  • Allow the tubes to cool slowly to room temperature, then in an ice bath. The system that produces a high yield of crystalline solid is your ideal choice.

2. Bulk Recrystallization:

  • Dissolve the bulk of your product in the minimum amount of the hot "solvent" identified in the screening step.
  • Filter the hot solution through a pre-warmed funnel with a small cotton plug to remove any insoluble impurities.
  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.
  • Once crystals have formed, cool the flask in an ice bath for an additional 30-60 minutes to maximize precipitation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent."
  • Dry the crystals under high vacuum.

Workflow & Logic Diagram

This diagram visualizes the decision-making process for purifying this compound.

G start Crude Reaction Mixture workup Aqueous Work-up (pH 6.5 - 7.5) start->workup concentrate Concentrate in vacuo workup->concentrate decision Is product a solid or crystallizable oil? concentrate->decision recryst Recrystallization Protocol decision->recryst Yes chromatography Flash Chromatography decision->chromatography No end_pure Pure Product (>98%) recryst->end_pure station_phase Select Stationary Phase: - Silica + 0.5% Et₃N - Amine-functionalized Silica chromatography->station_phase elution Gradient Elution & Fraction Collection station_phase->elution elution->end_pure

Sources

Optimizing reaction conditions for Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Synthesis & Optimization of Benzyl 3-oxoazepane-1-carboxylate

Executive Summary

This compound (N-Cbz-3-azepanone) is a critical pharmacophore scaffold, particularly in the development of protease inhibitors and conformational constraints in peptidomimetics. Its seven-membered ring introduces unique conformational flexibility (twist-chair/twist-boat), making synthesis and purification challenging compared to piperidine analogs.

This guide addresses the two primary synthetic challenges:

  • Oxidation Sensitivity: Converting the 3-hydroxy precursor without over-oxidation or carbamate cleavage.

  • Cyclization Regioselectivity: Controlling the Dieckmann condensation on scale.

  • Rotameric Complexity: Addressing NMR confusion caused by the Cbz protecting group.

Module 1: Oxidation of Benzyl 3-hydroxyazepane-1-carboxylate

The preferred route for high-purity medicinal chemistry applications.

Protocol Selection: The "Decision Matrix"

Not all oxidation methods are compatible with the acid-sensitive Cbz group and the potentially epimerizable alpha-center (if substituted).

MethodSuitabilityKey RiskRecommendation
Swern (DMSO/Oxalyl Chloride) ⭐⭐⭐⭐⭐ (Best for Scale)Temperature control failure (-78°C required) leads to Pummerer rearrangement side products.Standard. Use for >1g scale.
Dess-Martin Periodinane (DMP) ⭐⭐⭐⭐ (Best for Convenience)Acetic acid byproduct can cleave acid-sensitive groups; expensive.Use for <500mg or rapid screening. Buffer with NaHCO₃.[1]
IBX (Stabilized) ⭐⭐⭐Low solubility; requires heating which may degrade the ketone.Not recommended unless DMP fails.
Jones Oxidation (CrO₃) Avoid. Strong acid cleaves Cbz; Cr is toxic.Do Not Use.
Troubleshooting Guide: Swern Oxidation

Q: My yield is low (<50%), and the reaction smells strongly of sulfide even after workup.

  • Diagnosis: Incomplete activation of DMSO or "quench failure."

  • Fix:

    • Activation Time: Ensure DMSO and Oxalyl Chloride stir at -78°C for exactly 15–20 minutes before adding the alcohol. If you wait too long, the active species decomposes.

    • Temperature Spike: The addition of the alcohol must be slow enough that the internal temp never rises above -60°C. A spike > -50°C triggers the Pummerer rearrangement (thioether byproduct).

    • Base Addition: When adding Et₃N (triethylamine), do it extremely slowly. This step is exothermic. If it warms up, you get the alpha-chlorinated impurity.

Q: I see a "doublet" of peaks in the NMR. Is my product impure?

  • Diagnosis: Likely Rotamers , not impurities.

  • Explanation: The N-Cbz bond has restricted rotation (partial double bond character). This creates two distinct conformers (cis/trans) visible on NMR at room temperature.

  • Validation: Run the NMR at 50°C or 80°C (in DMSO-d6). If the peaks coalesce into sharp singlets, it is pure. Do not re-purify based on RT NMR splitting.

Module 2: Dieckmann Condensation (Industrial Route)

The preferred route for multi-gram/kilogram synthesis.

Pathway: N-(2-ethoxycarbonylethyl)-N-(4-ethoxycarbonylbutyl)amine


 Cyclization 

Decarboxylation.
Step-by-Step Optimization
  • Precursor Design:

    • To get the 7-membered ring, you must use a diester with a total of 6 carbons in the chains between the Nitrogen and the esters (e.g., an ethyl propionate chain and a propyl butyrate chain).

    • Warning: Using symmetrical chains (e.g., two propionate chains) yields the 6-membered piperidone.

  • The Base Choice:

    • Standard: Potassium tert-butoxide (t-BuOK) in Toluene or THF.

    • The Issue: Sodium ethoxide (NaOEt) is cheaper but slower and requires high heat, which promotes polymerization of the product.

    • Recommendation: Use t-BuOK at 0°C to RT . The kinetic enolate forms faster and cyclizes cleaner.

Troubleshooting Guide: Cyclization

Q: The reaction mixture turned into a solid gel/clump.

  • Cause: The potassium enolate of the beta-keto ester product is insoluble in non-polar solvents (Toluene).

  • Fix: This is actually a good sign (it drives the equilibrium). Add dry THF or DMF as a co-solvent to maintain stirring, but do not stop. Mechanical stirring is required for scale >10g.

Q: Decarboxylation (Step 2) is low yielding.

  • Standard Protocol: Heating in aqueous acid (HCl/AcOH).

  • Problem: Cbz groups are acid-sensitive. Boiling in 6N HCl will strip the Cbz, yielding the free amine which may polymerize.

  • Optimized Protocol (Krapcho): Heat the beta-keto ester in DMSO with NaCl and water (2 equivs) at 140°C . This effects decarboxylation under neutral conditions, preserving the N-Cbz group.

Module 3: Visual Workflows

Figure 1: Oxidation Optimization Decision Tree

Caption: Logic flow for selecting the optimal oxidation method based on scale and substrate sensitivity.

OxidationWorkflow Start Start: Benzyl 3-hydroxyazepane-1-carboxylate ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale DMP Dess-Martin Periodinane (Add NaHCO3 buffer) SmallScale->DMP Swern Swern Oxidation (DMSO, (COCl)2, -78°C) LargeScale->Swern CheckAcid Acid Sensitive Groups? DMP->CheckAcid Quench: Et3N (-78°C) Quench: Et3N (-78°C) Swern->Quench: Et3N (-78°C) Add Pyridine/NaHCO3 Add Pyridine/NaHCO3 CheckAcid->Add Pyridine/NaHCO3 Yes Standard DCM Standard DCM CheckAcid->Standard DCM No

Figure 2: Dieckmann Cyclization Mechanism & Failure Points

Caption: Critical control points in the ring-closure sequence to avoid polymerization.

Dieckmann Precursor Diester Precursor (N-Cbz-amino-diester) Base Base Treatment (t-BuOK, THF, 0°C) Precursor->Base Enolate Enolate Formation Base->Enolate Cyclization Intramolecular Attack (Ring Closure) Enolate->Cyclization High Dilution Preferred Failure1 FAILURE: Intermolecular Polymerization Enolate->Failure1 Concentration > 0.5M Success Beta-Keto Ester Salt (Precipitate) Cyclization->Success Decarb Decarboxylation (DMSO/NaCl/H2O) Success->Decarb Target Target: This compound Decarb->Target

Module 4: Analytical Validation Specifications

TestSpecificationNotes
HPLC Purity > 98.0% (AUC)Use C18 column, Acetonitrile/Water gradient.
1H NMR Conforms to StructureExpect Rotamers: 2 sets of peaks (approx 1:1 or 2:1 ratio) in CDCl₃ at 25°C.
Mass Spec [M+H]+ = 248.1247.29 g/mol (Neutral).
Appearance Colorless Oil / White SolidYellowing indicates oxidation of the amine or presence of benzyl alcohol.

References

  • Swern Oxidation Protocol & Mechanism

    • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

  • Dess-Martin Periodinane (DMP)

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem.1983 , 48, 4155–4156. Link

  • Dieckmann Condensation for Medium Rings

    • Davis, B. R.; Garrett, P. J.[2] "The Dieckmann Condensation."[2][3][4][5][6][7][8] Comprehensive Organic Synthesis1991 , 2, 806–829.[2] Link

  • Krapcho Decarboxylation (Neutral Conditions)

    • Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis1982 , 10, 805–822. Link

  • Cbz Rotamer Analysis

    • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (See section on Carbamate dynamics). Link

Sources

Technical Support Center: Byproduct Formation in Benzyl 3-oxoazepane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 3-oxoazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Azepane derivatives are crucial scaffolds in drug discovery, valued for their conformational flexibility which can be pivotal for bioactivity.[1] However, their synthesis, particularly the formation of the 3-oxoazepane ring system, is often accompanied by challenges, including low yields and the formation of persistent byproducts.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and established method for constructing the cyclic β-keto ester core of this compound is the intramolecular Dieckmann condensation.[2][3] This reaction involves treating a linear diester precursor with a strong base to induce cyclization.[3] The typical precursor is a substituted pimelate diester, which is cyclized to form the seven-membered azepane ring.

Q2: Why is the choice of base so critical in the Dieckmann condensation for this synthesis?

The base performs two essential functions. First, it deprotonates the α-carbon of one of the ester groups to generate the nucleophilic enolate.[3] Second, and crucially, it deprotonates the resulting β-keto ester product.[2][4] This final deprotonation is often the thermodynamic driving force for the reaction, as the product's α-proton is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[4] Using a full equivalent of a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium tert-amylate is critical to drive the equilibrium towards the cyclized product and prevent the reverse reaction.[4]

Q3: What are the most common classes of byproducts I should expect?

The most frequently encountered byproducts stem from four main issues:

  • Incomplete Cyclization: Unreacted starting diester.

  • Hydrolysis: Ring-opening of the β-keto ester product to form a dicarboxylic acid derivative.[5]

  • Intermolecular Condensation: Dimerization or polymerization resulting from the enolate of one molecule reacting with the ester of another.

  • Decarboxylation: Loss of the carbamate group or, following hydrolysis, the ester group.[5][6]

Troubleshooting Guide

This section addresses specific experimental problems with their probable causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Product

You run the reaction and, upon workup, find a low yield of this compound, with the crude analysis (TLC, LC-MS, NMR) showing mostly starting material or a complex mixture.

Possible Cause A: Ineffective Deprotonation / Inactive Base

The reaction equilibrium was not successfully shifted towards the product. This is often due to an issue with the base.

  • Expert Insight: Sodium hydride (NaH) is a common choice, but it is notoriously sensitive to atmospheric moisture. Older bottles of NaH may have a significant layer of inactive sodium hydroxide (NaOH) on the surface of the powder. Similarly, alkoxides like KOtBu are highly hygroscopic.

  • Troubleshooting Steps:

    • Verify Base Activity: Use a fresh bottle of base or titrate a solution of the base to confirm its molarity before use. For NaH, ensure it is a fine, free-flowing grey powder, not clumped or white.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Increase Base Stoichiometry: Empirically test a slight excess of the base (e.g., 1.1-1.2 equivalents) to overcome any trace moisture or other protic impurities.

Possible Cause B: Insufficient Reaction Time or Temperature

The formation of a seven-membered ring can be kinetically slower than five- or six-membered rings.

  • Expert Insight: While some condensations are rapid, larger ring formations may require elevated temperatures and longer reaction times to reach equilibrium.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting diester. Do not rely solely on a literature-reported reaction time.

    • Increase Temperature: If the reaction is sluggish at room temperature, gently heat it (e.g., to 40-60°C in THF or toluene), monitoring carefully for the appearance of degradation products.

Problem 2: Significant Byproduct Detected with M+18 by Mass Spectrometry

Your LC-MS analysis shows a major peak with a mass corresponding to the desired product plus 18 amu (the mass of water).

Cause: Hydrolysis of the β-Keto Ester Product

This is a classic byproduct resulting from the hydrolytic cleavage of the cyclic β-keto ester.[5] This occurs when water is introduced during the basic reaction workup, leading to saponification of the ester and subsequent ring-opening.[7]

  • Expert Insight: The β-keto ester is highly susceptible to cleavage under basic conditions. The workup procedure is as critical as the reaction itself. Quenching a reaction containing excess strong base directly with aqueous solutions is a common cause of this byproduct.

  • Troubleshooting Workflow:

    start End of Reaction (Basic Mixture) quench Quench Strategy start->quench aqueous Aqueous Quench (e.g., NH4Cl(aq), H2O) quench->aqueous Incorrect non_aqueous Non-Aqueous / Acidic Quench (e.g., Acetic Acid in Toluene) quench->non_aqueous Correct hydrolysis Byproduct: Ring-Opened Acid (M+18) aqueous->hydrolysis product Desired Product Preserved non_aqueous->product

    Caption: Workflow for preventing product hydrolysis.

  • Recommended Protocol (Self-Validating):

    • Cool the Reaction: Before workup, cool the reaction mixture in an ice bath.

    • Acidic Quench: Instead of water or aqueous ammonium chloride, slowly add a stoichiometric amount of a weak acid, such as acetic acid, to neutralize the excess base. This protonates the product enolate to give the neutral β-keto ester without introducing water.[8]

    • Extraction: Dilute the neutralized mixture with an organic solvent (e.g., ethyl acetate) and wash with a small amount of brine, not pure water.

    • Dry and Concentrate: Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄ before concentrating under reduced pressure.

Problem 3: Presence of High Molecular Weight Species (Dimers/Polymers)

GPC, LC-MS, or NMR analysis indicates the presence of species with approximately double the mass of the starting material or product.

Cause: Intermolecular Claisen Condensation

Instead of the desired intramolecular reaction, an enolate from one molecule attacks the ester of a different molecule, leading to dimerization.

  • Expert Insight: This side reaction is favored at high concentrations. The fundamental principle to favor intramolecular reactions over intermolecular ones is to maintain high dilution.

  • Troubleshooting Steps:

    • High Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.01-0.05 M).

    • Slow Addition: Use a syringe pump to add the diester substrate slowly over several hours to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the unreacted diester low, ensuring that any enolate formed is more likely to find the other end of its own molecule than another molecule.

Summary of Common Byproducts and Identification

Byproduct ClassIdentification MethodProbable CauseRecommended Solution
Unreacted Diester TLC, LC-MS, NMRInactive base, insufficient reaction time/tempVerify base activity, use anhydrous conditions, increase temp/time
Ring-Opened Acid LC-MS (M+18), IR (broad O-H)Aqueous basic workupUse a non-aqueous acidic quench (e.g., acetic acid)
Intermolecular Dimer LC-MS (M ≈ 2x starting material)High reaction concentrationEmploy high dilution conditions and slow substrate addition
Decarboxylated Product LC-MS (M-44 or M-108)Excessive heat, harsh acidic/basic conditionsMaintain moderate temperatures; avoid prolonged exposure to strong acid/base

Key Experimental Protocol: Optimized Dieckmann Condensation

This protocol is designed to minimize byproduct formation.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In the flask, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous toluene (to achieve a final substrate concentration of 0.05 M).

  • Substrate Addition: Dissolve the linear diester precursor (1.0 eq.) in anhydrous toluene. Using a syringe pump, add this solution to the stirred NaH suspension over 4-6 hours at room temperature.

  • Reaction: After the addition is complete, gently heat the mixture to 50°C and stir overnight. Monitor reaction completion by TLC or LC-MS.

  • Workup: Cool the reaction to 0°C. Slowly add glacial acetic acid (1.2 eq.) to quench the reaction. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel.

Mechanistic Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

Mechanism 1: Desired Dieckmann Condensation

sub Starting Diester enolate Enolate Formation (Base) sub->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Alkoxide tetrahedral->elimination product_enolate Product Enolate (Stabilized) elimination->product_enolate product Final Product (After Acid Quench) product_enolate->product

Caption: Pathway for the formation of this compound.

Mechanism 2: Byproduct Formation via Hydrolysis

product β-Keto Ester Product attack Nucleophilic Attack by OH⁻ (from H₂O in workup) product->attack Step 1 tetrahedral Tetrahedral Intermediate attack->tetrahedral Step 2 cleavage Ring-Opening Cleavage tetrahedral->cleavage Step 3 byproduct Carboxylate Byproduct (M+18) cleavage->byproduct Step 4

Caption: Mechanism of hydrolytic ring-opening leading to a common byproduct.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Dieckmann Condensation - Organic Chemistry Portal. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020-09-14). [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]

  • Dieckmann Condensation Reaction Mechanism - The Organic Chemistry Tutor, YouTube. (2018-05-10). [Link]

  • Dieckmann Condensation - Chemistry LibreTexts. (2023-01-22). [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022-10-27). [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - AK Lectures, YouTube. (2014-07-08). [Link]

  • β-Ketoacids Decarboxylate - Chemistry LibreTexts. (2021-10-31). [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - Ruffoni, A., et al., Nature Chemistry. (2024-01-25). [Link]

Sources

Technical Support Center: Recrystallization of Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REC-BZ-AZP-03 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

User Context: You are attempting to purify Benzyl 3-oxoazepane-1-carboxylate (also known as N-Cbz-3-oxoazepane or 1-Cbz-hexahydro-3H-azepin-3-one).[1] This compound is a critical intermediate in the synthesis of cysteine protease inhibitors (e.g., Cathepsin K inhibitors).[1]

Technical Warning: This compound class (Cbz-protected cyclic ketones) is notorious for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] The melting point is often low (typically 40–60°C range for pure solids, lower for crudes), meaning the gap between the melting point and the process temperature is narrow.

Physicochemical Profile
PropertyData/CharacteristicImplication for Recrystallization
Molecular Formula C₁₄H₁₇NO₃Moderate lipophilicity.[1][2]
State Low-melting solid or viscous oilHigh risk of oiling out if

is too rapid.[1]
Solubility High in EtOAc, DCM, TolueneGood solvents for dissolution.[1]
Insolubility High in Heptane, Hexane, WaterExcellent anti-solvents.[1]
Stability Ketone sensitive to strong base/heatAvoid boiling >80°C; avoid aqueous base.[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Path" (EtOAc/Heptane Displacement)

Best for: Routine purification of crude material (>85% purity) to remove non-polar byproducts.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) – HPLC Grade.[1]

  • Anti-Solvent:

    
    -Heptane – HPLC Grade.[1]
    

Step-by-Step Workflow:

  • Dissolution:

    • Charge crude this compound into a round-bottom flask.

    • Add EtOAc (3–4 volumes relative to mass, e.g., 3 mL per 1 g).[1]

    • Heat gently to 40–45°C . Do not reflux.[1] The goal is dissolution, not boiling.[1]

    • Checkpoint: If solids remain, add EtOAc in 0.5 volume increments until clear.[1]

  • Filtration (Polish):

    • While warm, filter the solution through a 0.45 µm PTFE syringe filter or a sintered glass funnel to remove insoluble inorganics (salts from synthesis).[1]

  • Nucleation (The Critical Step):

    • Transfer filtrate to a clean vessel.[1]

    • Maintain temperature at 35–40°C .

    • Add

      
      -Heptane  dropwise via addition funnel.[1]
      
    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

    • Action: Add Seed Crystals (0.5 wt%) now.[1] If you lack seeds, scratch the glass wall with a glass rod.[1]

  • Crystal Growth:

    • Hold at 35°C for 30 minutes to allow the seed bed to establish.[1]

    • Slowly cool to 20°C over 2 hours (Rate: ~7.5°C/hour).

    • Once at 20°C, add excess Heptane (2 volumes) over 1 hour.

  • Isolation:

    • Cool further to 0–5°C (ice bath) for 1 hour.

    • Filter using a Büchner funnel.[1]

    • Wash cake with cold 1:4 EtOAc:Heptane.

    • Dry under vacuum at 30°C.[1]

Visualizing the Workflow

RecrystallizationFlow Start Crude Material Dissolve Dissolve in EtOAc (40°C) Start->Dissolve Filter Polish Filtration Dissolve->Filter CloudPoint Add Heptane to Cloud Point Filter->CloudPoint Seed Add SEED CRYSTALS CloudPoint->Seed Turbidity detected Cool Controlled Cooling (40°C -> 0°C) Seed->Cool Crystal bed established Isolate Filtration & Drying Cool->Isolate

Caption: Figure 1.[1] Optimized workflow for displacement recrystallization of Cbz-azepanones.

Troubleshooting Center (The "Why?" Section)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of white crystals, you see oily droplets forming at the bottom of the flask or a milky emulsion.[3] Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The solution temperature is higher than the melting point of the solvated product.

Immediate Fix:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add more Solvent (EtOAc) (approx 10–20%).[1] This lowers the saturation level.[1][4]

  • Cool Slower.

  • Seed at a Higher Temperature. If you oiled out at 25°C, you must seed at 30°C or 35°C.[1]

Issue 2: No Precipitation (Supersaturation)

Symptom: Solution remains clear even at 0°C. Diagnosis: The compound is too soluble in EtOAc, or the metastable zone is too wide.

Immediate Fix:

  • Evaporate 50% of the solvent volume using a rotary evaporator (carefully).[1]

  • Switch Anti-Solvent: If Heptane fails, try Diisopropyl Ether (IPE) or MTBE (Methyl tert-butyl ether).[1] These are slightly more polar and may encourage crystallization without oiling out.[1]

Issue 3: Sticky/Gummy Solid

Symptom: Product crashes out but forms a gum on the flask walls.[1] Diagnosis: Impurities (likely benzyl alcohol or unreacted amine) are acting as plasticizers.[1]

Immediate Fix:

  • Trituration: Decant the mother liquor. Add cold Pentane or Hexane to the gum.

  • Sonication: Sonicate the flask. The mechanical energy often forces the gum to organize into a crystalline lattice.[1]

Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem: Phase Separation CheckType Is it Oil or Gum? Problem->CheckType Oil Liquid Droplets (Oiling Out) CheckType->Oil Gum Sticky Solid on Walls CheckType->Gum Sol1 Action: Re-heat & Add 10% EtOAc Seed at higher Temp Oil->Sol1 Temp > MP(solvated) Sol2 Action: Decant solvent Add Pentane & Sonicate Gum->Sol2 Impurity Plasticization

Caption: Figure 2. Decision tree for resolving phase separation issues.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol? A: Avoid if possible. While Cbz-groups are stable, the ketone at position 3 can undergo hemiketal formation or hydration in protic solvents, complicating the NMR and yield. Furthermore, alcohols often have high solubility for this compound, leading to poor recovery yields.[1] Stick to EtOAc/Heptane or Toluene/Heptane.[1]

Q: My crude is a dark brown oil. Should I recrystallize directly? A: No. Recrystallization is a purification technique, not a miracle worker.[1] If your purity is <80%, the impurities will likely inhibit crystal growth (poisoning the lattice).[1]

  • Recommendation: Perform a quick Silica Plug filtration first.[1][4] Elute with 20% EtOAc/Hexane to remove the "tar" and baseline impurities.[1] Evaporate, then recrystallize the resulting yellow oil.[1]

Q: I don't have seed crystals. How do I get the first crop? A:

  • Take 100 mg of your crude oil in a vial.

  • Dissolve in minimum EtOAc.[1]

  • Add Heptane until cloudy.

  • Place the vial in a freezer (-20°C) overnight.

  • Scratch vigorously with a glass pipette.[1]

  • Use the resulting solids as seeds for the main batch.

References & Authority

  • General Recrystallization Methodology:

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent selection and purification of organic intermediates).

  • Specific Synthesis & Handling of Azepanones:

    • Marquis, R. W., et al. (2001).[1] "Conformationally Constrained Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 44(9), 1380–1395.[1] (Describes synthesis and handling of related 3-oxoazepane scaffolds).[1]

    • Patent WO2008005888A2.[1] "Cathepsin K Inhibitors."[1] (Describes purification of Cbz-protected azepane intermediates).

  • Oiling Out Phenomena:

    • Veesler, S., et al. (2006).[1] "Oiling out during crystallization."[1][3][5][6] Organic Process Research & Development. (Fundamental mechanistic explanation of LLPS).

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of ionization strategies for Benzyl 3-oxoazepane-1-carboxylate (CAS: Generic structure ref), a critical intermediate in the synthesis of protease inhibitors and peptidomimetics.

Accurate characterization of this 7-membered heterocyclic ketone requires a dual-method approach. While Electrospray Ionization (ESI) is essential for molecular weight confirmation during high-throughput screening, Electron Ionization (EI) remains the gold standard for structural validation, particularly for verifying the integrity of the benzyloxycarbonyl (Cbz) protecting group and the regiochemistry of the ketone.

Molecule Profile & Physicochemical Properties[1][2][3][4]

Before interpreting spectra, the analyst must ground the data in the molecule's physical reality.

PropertyValueNotes
Formula

Nitrogen is carbamate-protected.[1]
Exact Mass 247.1208 DaMonoisotopic mass.
Mol. Weight 247.29 g/mol Average mass.
Core Structure Azepane (7-ring)3-position ketone; N-1 Cbz protection.
Key Moieties Benzyl carbamate (Cbz)Labile in EI; generates tropylium ion (

91).
Key Moieties Cyclic KetoneSusceptible to

-cleavage.

Comparative Analysis: EI vs. ESI Performance

The choice of ionization technique dictates the information density of the resulting spectrum. The following table contrasts the utility of "Hard" (EI) vs. "Soft" (ESI) ionization for this specific analyte.

Table 1: Ionization Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Weak or Absent (<5% intensity)Dominant (

,

)
Base Peak

91 (Tropylium ion)

248 (

)
Structural Insight High (Fingerprint fragmentation)Low (Intact molecule only)
Primary Utility Structural Elucidation, Impurity IDPurity Check, MW Confirmation
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)
Expert Insight: The "Cbz Problem" in EI

In Electron Ionization, the Cbz group is notoriously fragile. The molecular ion (


 247) is often invisible because the benzyl group cleaves rapidly to form the stable tropylium cation (

91). Do not interpret the absence of the molecular ion in EI as a failed synthesis. Instead, rely on ESI for mass confirmation and EI for the fragment fingerprint.

Detailed Fragmentation Mechanisms (EI)

To validate the structure of this compound, you must identify specific diagnostic ions. The fragmentation follows two primary pathways: Cbz Degradation and Ring Opening .

Pathway A: The Benzyl/Cbz Cleavage (Dominant)
  • Tropylium Formation (

    
     91):  The benzyl group (
    
    
    
    ) cleaves and rearranges into the aromatic tropylium ion (
    
    
    ).[1] This is invariably the base peak (100% relative abundance).
  • Benzyl Alcohol Radical Loss (

    
    ):  A McLafferty-like rearrangement can eliminate benzyl alcohol (
    
    
    
    ), leaving the isocyanate-like core cation.
  • Benzyloxy Radical Loss (

    
    ):  Generates the cation at 
    
    
    
    156 (
    
    
    ).
Pathway B: Azepane Ring -Cleavage

The 3-oxo group directs cleavage adjacent to the carbonyl carbon.

  • 
    -Cleavage:  The bond between C2 and C3 (or C3 and C4) breaks.
    
  • CO Loss: Subsequent loss of carbon monoxide (28 Da) from the cyclic ketone is common in high-energy collisions, though less prominent than the Cbz fragmentation.

Visualization: Fragmentation Pathways

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

Fragmentation cluster_0 Electron Ionization (EI) Parent Parent Molecule (this compound) MW: 247 Tropylium Tropylium Ion (Base Peak) m/z 91 Parent->Tropylium EI: Benzyl cleavage (-C7H7O2) Core Azepane Core Cation [M - Benzyl] m/z 156 Parent->Core EI: Benzyloxy loss (-C7H7) Adduct ESI Adducts [M+H]+: 248 [M+Na]+: 270 Parent->Adduct ESI: Protonation/Sodiation (Soft Ionization)

Figure 1: Diagnostic fragmentation pathways comparing EI (red paths) and ESI (green paths). The Tropylium ion is the primary indicator of the Cbz group in EI mode.

Experimental Protocols

To ensure reproducibility, follow these standardized workflows. These protocols are designed to be self-validating.

Protocol A: GC-MS (EI) for Structural Fingerprinting

Use this to verify the regio-isomer and protecting group integrity.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . (Avoid methanol, as transesterification can occur in the injector port).

  • Inlet: Split mode (20:1), Temperature

    
    .
    
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Start:

      
       (hold 1 min).
      
    • Ramp:

      
      /min to 
      
      
      
      .
    • Hold: 3 min.

  • MS Source: 70 eV, Source Temp

    
    .
    
  • Validation Check: Ensure the peak at

    
     91 is the most intense. If 
    
    
    
    91 is absent, the Cbz group is likely missing.
Protocol B: LC-MS (ESI) for Purity & Mass Confirmation

Use this for routine purity checks during synthesis.

  • Sample Prep: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid .

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode (+). Capillary Voltage: 3.5 kV.

  • Validation Check: Look for

    
     and 
    
    
    
    .
    • Note: If you see a peak at

      
       495, this is the protonated dimer 
      
      
      
      , common in high-concentration ESI samples.
Visualization: Method Selection Logic

Use this decision tree to select the correct analytical workflow.

Workflow Start Sample Received Goal Define Analytical Goal Purity LC-MS (ESI) Goal->Purity Routine Check Structure GC-MS (EI) Goal->Structure Unknown/Validation Result1 Confirm MW Purity->Result1 Look for m/z 248 Result2 Confirm Cbz & Core Structure->Result2 Look for m/z 91 + Fragments

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical requirements.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Banerjee, S., & Mazumdar, S. (2012).[2] Electrospray Ionization Mass Spectrometry: A Technique to Access the Information Beyond the Molecular Weight of the Analyte.[2] International Journal of Analytical Chemistry. Link

  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

Sources

A Comparative Guide to the Synthesis of Benzyl 3-oxoazepane-1-carboxylate: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Benzyl 3-oxoazepane-1-carboxylate is a pivotal heterocyclic building block in the landscape of modern drug discovery. Its seven-membered azepane core, functionalized with a ketone and protected with a carbobenzyloxy (Cbz) group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of the carbonyl group at the 3-position offers a reactive handle for further molecular elaboration, making the efficient and scalable synthesis of this intermediate a topic of considerable interest to researchers in pharmaceuticals and medicinal chemistry.

This guide provides an in-depth comparison of the primary synthetic strategies employed for the preparation of this compound. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.

At a Glance: Key Synthetic Routes

Method Core Transformation Key Reagents Typical Yields Key Advantages Potential Challenges
Dieckmann Condensation Intramolecular cyclization of a diesterStrong base (e.g., NaH, NaOEt)Good to ExcellentCost-effective, scalable, well-establishedRequires multi-step precursor synthesis, potential for side reactions
Ring-Closing Metathesis (RCM) Intramolecular olefin metathesisRuthenium-based catalyst (e.g., Grubbs' catalyst)Good to ExcellentHigh functional group tolerance, milder conditionsCost of catalyst, removal of metal impurities
Enzymatic Cascade Biocatalytic oxidation and cyclizationGalactose oxidase, imine reductaseModerateHigh stereoselectivity, green chemistryEnzyme availability and stability, lower space-time yield

Method 1: The Classic Approach - Dieckmann Condensation

The Dieckmann condensation is a robust and time-honored method for the formation of cyclic β-keto esters.[1][2] This intramolecular Claisen condensation involves the cyclization of a linear diester precursor in the presence of a strong base. For the synthesis of this compound, this strategy necessitates the initial preparation of a suitably substituted N-Cbz protected amino diester.

Mechanistic Pathway

The synthesis commences with the preparation of the linear diester precursor. This is typically achieved through a two-step sequence involving N-alkylation of a protected amino acid ester followed by a second alkylation to introduce the second ester moiety. The subsequent intramolecular cyclization is base-promoted, generating an enolate that attacks the second ester group to form the seven-membered ring.

G cluster_0 Precursor Synthesis cluster_1 Dieckmann Condensation A N-Cbz-glycine ethyl ester C N-Cbz-N-(4-ethoxycarbonylbutyl)glycine ethyl ester (Diester Precursor) A->C Base (e.g., K2CO3) B Ethyl 4-halobutyrate B->C D Diester Precursor E Cyclic β-keto ester (enolate) D->E Strong Base (e.g., NaH) F This compound E->F Acidic Workup

Figure 1: General workflow for the Dieckmann condensation approach.

Experimental Protocol (Adapted from a similar synthesis[1])

Step 1: Synthesis of the Diester Precursor

  • To a solution of N-Cbz-glycine ethyl ester (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added a base such as potassium carbonate (1.5 eq).

  • Ethyl 4-bromobutyrate (1.2 eq) is added, and the mixture is heated to 80-100 °C for 12-24 hours, monitoring by TLC.

  • After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the diester precursor.

Step 2: Dieckmann Condensation

  • A solution of the diester precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or toluene) is added dropwise to a suspension of a strong base, such as sodium hydride (1.2 eq), at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is carefully quenched with a proton source (e.g., acetic acid or saturated ammonium chloride solution).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford this compound.

Analysis and Field Insights

The Dieckmann condensation offers a cost-effective and scalable route to the target molecule. The starting materials are readily available, and the reaction conditions are well-established in process chemistry. However, the multi-step synthesis of the precursor can be time-consuming, and the use of strong bases requires careful handling and anhydrous conditions. Potential side reactions, such as intermolecular condensation, can reduce the overall yield. Optimization of the base, solvent, and reaction temperature is often necessary to achieve high cyclization efficiency.

Method 2: The Modern Alternative - Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic systems, including nitrogen-containing heterocycles.[3] This method relies on the use of ruthenium-based catalysts to facilitate the intramolecular cyclization of a diene precursor.

Mechanistic Pathway

The synthesis begins with the preparation of an N-Cbz protected diallylic amine derivative. This precursor is then subjected to a ruthenium catalyst, such as Grubbs' first or second-generation catalyst, which mediates the formation of a new carbon-carbon double bond, closing the seven-membered ring and releasing ethylene as a byproduct. Subsequent hydrogenation of the resulting unsaturated azepene affords the target saturated ketone.

G cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis A N-Cbz protected amine C N-Cbz-diallylamine derivative (Diene Precursor) A->C Base B Allyl bromide B->C D Diene Precursor E Unsaturated Azepene D->E Grubbs' Catalyst F This compound E->F Hydrogenation G A N-Cbz protected amino diol B Intermediate Aldehyde A->B Galactose Oxidase (or similar) C This compound B->C Imine Reductase (in reverse) or Intramolecular Cyclization

Sources

A Comparative Guide to the Purity Assessment of Synthesized Benzyl 3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the meticulous control of starting materials and intermediates is paramount. Benzyl 3-oxoazepane-1-carboxylate, a key heterocyclic building block, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into a plausible synthetic route, identify potential impurities, and present detailed protocols for a multi-pronged analytical approach, comparing its performance with established methods for alternative cyclic β-keto esters.

The Synthetic Pathway: A Plausible Route via Dieckmann Condensation

A robust and scalable synthesis of this compound can be envisioned through a Dieckmann condensation, a powerful intramolecular reaction for the formation of cyclic β-keto esters.[1][2][3][4] The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Purification A 3-Aminopimelic acid C N-Cbz-3-aminopimelic acid A->C Base (e.g., NaHCO3) B Benzyl Chloroformate (Cbz-Cl) B->C D N-Cbz-3-aminopimelic acid F Diethyl N-Cbz-3-aminopimelate D->F Acid catalyst (e.g., H2SO4) E Ethanol (excess) E->F G Diethyl N-Cbz-3-aminopimelate I Crude this compound G->I Toluene, Reflux H Sodium Ethoxide (NaOEt) H->I J Crude Product K Purified this compound J->K Column Chromatography

Caption: Plausible synthetic workflow for this compound.

This pathway commences with the protection of the amino group of 3-aminopimelic acid with a benzyloxycarbonyl (Cbz) group.[5][6] Subsequent esterification of the dicarboxylic acid yields the key precursor, diethyl N-Cbz-3-aminopimelate. The crucial ring-closing step is the Dieckmann condensation, an intramolecular Claisen condensation, which upon treatment with a strong base like sodium ethoxide, affords the desired seven-membered cyclic β-keto ester.[7][8][9] The final step involves purification, typically by column chromatography, to isolate the target compound.[1]

Anticipating the Unwanted: A Perspective on Potential Impurities

A thorough understanding of the synthetic route allows for the anticipation of potential process-related impurities. These can arise from incomplete reactions, side reactions, or degradation of reagents and intermediates.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NamePotential Origin
3-Aminopimelic acidIncomplete N-protection in Step 1.
Diethyl N-Cbz-3-aminopimelateIncomplete Dieckmann condensation in Step 3.
Benzyl alcoholHydrolysis of the Cbz protecting group or benzyl chloroformate.
Benzoic acidOxidation of benzyl alcohol or impurities in benzyl chloroformate.
Polymeric byproductsIntermolecular condensation during the Dieckmann reaction.
Decarboxylated byproductLoss of the carboxylate group from the β-keto ester product under harsh conditions.[7]
Unreacted starting materialsIncomplete reactions in any of the synthetic steps.

A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for quantifying the purity of non-volatile organic compounds and separating the target molecule from its structurally similar impurities. A reverse-phase method is generally suitable for a compound with the polarity of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the aromatic Cbz group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized product in the mobile phase.

Causality Behind Choices: The C18 column is chosen for its versatility in retaining non-polar to moderately polar compounds. A gradient elution is employed to effectively separate a range of impurities with varying polarities. UV detection at 254 nm is ideal for the benzyloxycarbonyl group, ensuring high sensitivity for the parent compound and any Cbz-containing impurities.

HPLC_Workflow A Sample Preparation B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection (254 nm) C->D E Data Analysis (Purity Calculation) D->E

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also provides valuable structural information through mass spectral fragmentation patterns. While the target molecule itself may have limited volatility, GC-MS is excellent for detecting residual solvents and low molecular weight byproducts.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless inlet.

  • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of compounds.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Causality Behind Choices: The choice of a relatively non-polar column allows for the separation of a broad range of compounds based on their boiling points.[10] The temperature program is designed to separate volatile impurities from the less volatile target compound. Electron ionization provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure and is invaluable for confirming the identity of the synthesized product and characterizing impurities. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

  • Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques (e.g., COSY, HSQC) for complex structures or impurity identification.

Interpreting the Spectra:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzyl group, the CH₂ of the benzyl group, and the protons of the azepane ring. The chemical shifts and coupling patterns will be characteristic of the 3-oxoazepane structure.[12][13]

  • ¹³C NMR: Signals for the carbonyl carbons (ketone and carbamate), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the azepane ring should be present at their expected chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the synthesized molecule.

Expected Characteristic Peaks:

  • C=O stretch (ketone): Around 1715 cm⁻¹ for a seven-membered cyclic ketone.[14][15]

  • C=O stretch (carbamate): Around 1690-1710 cm⁻¹.

  • N-H stretch (if present as an impurity): A broad peak around 3300-3500 cm⁻¹.

  • C-O stretch (carbamate): Strong bands in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

Comparative Analysis: this compound vs. Alternative Cyclic β-Keto Esters

To provide a practical benchmark, we compare the purity assessment of this compound with two commercially available and widely used cyclic β-keto esters: ethyl 2-oxocyclopentanecarboxylate and methyl 2-oxocyclohexanecarboxylate.

Table 2: Comparison of Purity Assessment Methodologies

Analytical TechniqueThis compoundEthyl 2-oxocyclopentanecarboxylate[16][17][18]Methyl 2-oxocyclohexanecarboxylate[19][20]
HPLC Primary Method. C18 column, Acetonitrile/Water gradient. UV detection at 254 nm.Primary Method. C18 column, Acetonitrile/Water isocratic or gradient. UV detection at ~210 nm.Primary Method. C18 column, Acetonitrile/Water isocratic or gradient. UV detection at ~210 nm.
GC-MS Good for volatile impurities. Requires derivatization for the parent compound.Feasible. More volatile than the target compound. Good for purity and impurity profiling.Feasible. More volatile than the target compound. Good for purity and impurity profiling.
¹H NMR Essential for structural confirmation. Complex aliphatic region.Essential for structural confirmation. Simpler spectrum.Essential for structural confirmation. Simpler spectrum.
FTIR Confirmatory. Characteristic C=O and carbamate bands.Confirmatory. Characteristic ester and ketone C=O bands.Confirmatory. Characteristic ester and ketone C=O bands.

The presence of the Cbz protecting group in this compound makes HPLC with UV detection at 254 nm a highly specific and sensitive primary method for purity determination. In contrast, the alternative esters lack a strong chromophore, making UV detection at lower wavelengths necessary, which can be more susceptible to interference. The higher molecular weight and lower volatility of the target compound make GC-MS analysis more challenging without derivatization compared to the smaller, more volatile alternatives.

Conclusion: A Robust Strategy for Ensuring Purity

The purity of this compound is a critical parameter in the synthesis of advanced pharmaceutical intermediates. A comprehensive purity assessment strategy, integrating HPLC, GC-MS, NMR, and FTIR, is essential for ensuring the quality and consistency of the synthesized material. By understanding the plausible synthetic route and potential impurities, researchers can develop and validate robust analytical methods. The comparison with established methods for alternative cyclic β-keto esters highlights the unique analytical considerations for this important building block. This guide provides a solid foundation for scientists and professionals in the drug development field to confidently assess the purity of their synthesized this compound, thereby contributing to the development of safe and effective medicines.

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A Comparative Guide to In Vitro Assays for Benzyl 3-oxoazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the seven-membered azepane ring system has garnered significant attention as a privileged scaffold. Its inherent three-dimensional structure provides a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This guide focuses on a specific, promising subclass: Benzyl 3-oxoazepane-1-carboxylate derivatives. We will delve into the critical in vitro assays employed to characterize their biological activity, offering a comparative framework for researchers in medicinal chemistry and pharmacology. This document is designed to be a practical resource, providing not only the "what" but also the "why" behind experimental design, grounded in established scientific principles.

The this compound Scaffold: A Privileged Structure

The this compound core (Figure 1) combines several key features that make it an attractive starting point for library synthesis and lead optimization. The azepane ring offers a flexible yet constrained conformation, allowing for precise spatial orientation of substituents. The benzyloxycarbonyl group provides a handle for modifying solubility and pharmacokinetic properties, while the ketone at the 3-position is a key site for further chemical elaboration to explore structure-activity relationships (SAR). Derivatives of the broader azepane class have shown promise in several therapeutic areas, including oncology, infectious diseases, and neurology. This guide will focus on the primary assays used to evaluate these activities.

I. Anticancer Activity: Cytotoxicity and Proliferation Assays

A primary focus for novel heterocyclic compounds is their potential as anticancer agents. The initial screening of this compound derivatives typically involves evaluating their ability to inhibit the growth of or kill cancer cells. The MTT and SRB assays are two of the most common and reliable methods for this purpose.

Comparative Cytotoxicity Data

While direct comparative studies on a series of this compound derivatives are not yet prevalent in the public domain, we can extrapolate potential efficacy from related azepane and heterocyclic structures reported in the literature. The following table summarizes the cytotoxic activity of various related compounds against different cancer cell lines, providing a benchmark for new derivatives.

Compound ClassDerivative ExampleCancer Cell LineAssayIC50 (µM)Reference
Pyrrolo[1,2-a]azepineCompound 6 HepG2 (Liver)SRB0.0016[1]
Pyrrolo[1,2-a]azepineCompound 5b MCF7 (Breast)SRB0.0107[1]
1,4-Diazepane DerivativeUnnamed NCI 60 PanelGI500.9 - 1.9[2]
Benzamide HDAC InhibitorCompound 7j MCF-7 (Breast)MTT0.83[3]
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-oneCompound VIb HeLa (Cervical)MTT10.64[4]
Experimental Workflow: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h for cell adherence seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Anticancer Screening [5]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

II. Antimicrobial Activity: Broth Microdilution Assay

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including azepane derivatives, have shown promise in this area.[6][7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[8][9]

Comparative Antimicrobial Activity

The following table presents MIC values for representative heterocyclic compounds, providing a basis for comparison for newly synthesized this compound derivatives.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Benzoxazinyl-oxazolidinoneCompound 45 MRSA0.25-0.5[10]
1,2,3-Triazole-4-carboxamideCompound 5n A. baumannii<32 (20.2% inhibition)[6]
1,3-Oxazepine derivativeCompound 7 S. aureus & E. coliNot specified, but showed highest activity[7]
O-Benzyl derivativeCompound 22b B. subtilis0.78[11]
Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_readout MIC Determination prep_compound Prepare serial dilutions of test compound in broth prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate 96-well plate containing compound dilutions prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for the Broth Microdilution assay.

Detailed Protocol: Broth Microdilution for MIC Determination [9][12]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Standardization of Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Within 15 minutes of its preparation, add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well is typically 100 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for contamination.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12]

III. P-glycoprotein (P-gp) Inhibition Assay

P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance (MDR) in cancer and affects the pharmacokinetics of many drugs. Identifying compounds that can inhibit P-gp is a key strategy to overcome MDR. The Caco-2 permeability assay is a widely accepted in vitro model for studying P-gp-mediated drug efflux.[11][13]

Comparative P-gp Inhibition

The table below shows the P-gp inhibitory activity of various heterocyclic compounds, which can serve as a reference for evaluating new this compound derivatives.

Compound ClassDerivative ExampleCell LineEfflux Ratio (ER)Reversal Fold (RF)Reference
TetrahydroisoquinolineCompound 3 (24) KB ChR 8-5>259.34[5]
Furan derivativeCompound 16 (2) Not specified>2Significant reversal[5]
Coumarin derivativeCompound 1 K562/DOX>2>5.0 at 1 µM[14]
Kampo MedicineYokukansan (YKS)Caco-2>2IC50 = 1.94 mg/ml[15]
Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a monolayer seed->differentiate teer Measure Transepithelial Electrical Resistance (TEER) differentiate->teer mannitol Assess mannitol permeability add_compound Add test compound to apical (A) or basolateral (B) side mannitol->add_compound incubate Incubate for 2 hours add_compound->incubate sample Collect samples from receiver compartment incubate->sample analyze Quantify compound concentration (LC-MS/MS) sample->analyze calculate Calculate Papp (A->B and B->A) and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay for P-gp Inhibition [2][16]

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts in a multi-well plate and culture for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity: Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.[13]

  • Transport Buffer: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Bidirectional Transport:

    • Apical to Basolateral (A→B) Transport: Add the test compound (and a P-gp substrate like digoxin as a control) to the apical (upper) compartment. The basolateral (lower) compartment contains fresh transport buffer.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral compartment, with fresh buffer in the apical compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the concentration of the test compound using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[11]

  • Inhibition Study: To confirm P-gp inhibition, repeat the assay with the test compound in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio indicates that the test compound inhibits P-gp.

IV. Histone Deacetylase (HDAC) Inhibition Assay

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. Many small molecule inhibitors of HDACs have been developed. Benzamide-containing compounds, in particular, have been identified as potent HDAC inhibitors.[3][17]

Comparative HDAC Inhibitory Activity

The following table provides IC50 values for various HDAC inhibitors, which can be used to benchmark the activity of new this compound derivatives.

Compound ClassDerivative ExampleHDAC IsoformIC50 (µM)Reference
BenzamideCompound 7j HDAC10.65[3]
BenzamideCompound 7j HDAC20.78[3]
2-MethylthiobenzamideCompound 16 HDAC30.029[14]
3-(Benzazol-2-yl)quinoxalineCompound 10c HCT-116 cells0.91[18]
Experimental Workflow: Fluorometric HDAC Inhibition Assay

HDAC_Inhibition_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_development Signal Development cluster_readout Data Acquisition add_components Add assay buffer, HDAC enzyme, and test inhibitor to a 96-well plate add_substrate Add fluorogenic acetylated substrate add_components->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate add_developer Add developer solution (contains a protease) incubate->add_developer incubate2 Incubate at 37°C for 15-30 min add_developer->incubate2 read Measure fluorescence (e.g., Ex: 360 nm, Em: 460 nm) incubate2->read

Caption: Workflow for a fluorometric HDAC inhibition assay.

Detailed Protocol: Fluorometric HDAC Inhibition Assay [19][20][21]

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the recombinant human HDAC enzyme and the fluorogenic HDAC substrate in the assay buffer.

  • Compound Plating: In a black 96-well microplate, add the test this compound derivatives at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (DMSO).

  • Enzyme Addition: Add the diluted HDAC enzyme to each well containing the test compounds and controls.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • First Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the deacetylation reaction to proceed.

  • Development Step: Stop the deacetylation reaction and generate the fluorescent signal by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • Second Incubation: Incubate the plate for an additional 15-30 minutes at 37°C to allow for the development of the fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 340-360 nm and emission at 440-465 nm).[20]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. A systematic in vitro evaluation is crucial for identifying lead compounds and understanding their mechanism of action. This guide has provided a comparative overview and detailed protocols for key assays in anticancer, antimicrobial, and epigenetic drug discovery. By employing these standardized methods, researchers can effectively screen and characterize novel derivatives, paving the way for the development of next-generation therapeutics. The provided data from related compound classes should serve as a valuable benchmark for interpreting the results of new chemical entities based on this versatile scaffold.

References

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